4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQBUMNOSGJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
This technical guide provides a comprehensive overview of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited publicly available data for the propane-1,3-diol cyclic ester (CAS 4463-41-6), this guide also includes comparative information on its widely used analogue, the pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 128376-64-7).
Chemical Identity and Properties
This compound, with the CAS number 4463-41-6, is an aromatic compound containing both an aldehyde functional group and a boronic acid protected as a 1,3,2-dioxaborinane.[1][2][3] This structure makes it a valuable reagent in various cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | This compound | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| CAS Number | 4463-41-6[1][3] | 128376-64-7[4] |
| Molecular Formula | C10H11BO3[5] | C13H17BO3[4] |
| Molecular Weight | 190.00 g/mol | 232.09 g/mol [6] |
| Synonyms | 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester[5] | 4-Formylphenylboronic acid pinacol ester[7] |
| Appearance | Not specified | White to light yellow crystalline powder[6] |
| Melting Point | Not specified | 59-63 °C[6] |
Synthesis
The synthesis of this compound and its analogues typically involves the esterification of 4-formylphenylboronic acid with the corresponding diol (propane-1,3-diol for the primary compound and pinacol for the tetramethyl derivative).
Experimental Protocol: General Synthesis of Aryl Boronate Esters
A general procedure for the synthesis of aryl boronate esters from aryl boronic acids is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve the arylboronic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF, or dichloromethane).
-
Addition of Diol: Add the diol (1-1.2 equivalents) to the solution.
-
Dehydration: To drive the reaction to completion, water must be removed. This can be achieved by azeotropic distillation with a Dean-Stark apparatus if using toluene, or by the addition of a dehydrating agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
Boronic acid derivatives, particularly their stable ester forms, are cornerstone reagents in modern organic synthesis. Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[8][9]
Suzuki-Miyaura Cross-Coupling Reaction
The aldehyde functionality and the boronate ester group in this compound and its analogues make them ideal bifunctional building blocks. The boronate ester participates in the Suzuki-Miyaura coupling, while the aldehyde group can be used for subsequent transformations such as reductive amination, Wittig reactions, or aldol condensations. This versatility is highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronate ester:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), the aryl boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 0.01-0.05 equivalents), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Other Applications
Beyond the Suzuki coupling, these compounds are utilized in:
-
Materials Science: As building blocks for covalent organic frameworks (COFs) and other functional materials. The aldehyde groups can undergo condensation reactions to form porous, crystalline polymers with applications in gas storage, catalysis, and sensing.
-
Fluorescent Probes: The aromatic core and the reactive aldehyde group allow for the synthesis of fluorescent probes for biological imaging.[6][10][11]
Signaling Pathways and Experimental Workflows
The primary utility of this compound in a biological context is as a synthetic intermediate for creating molecules that can interact with various signaling pathways. The specific pathway targeted depends on the final structure of the molecule synthesized using this building block.
Below are diagrams illustrating the fundamental Suzuki-Miyaura coupling pathway and a general experimental workflow for the synthesis of a biaryl compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4463-41-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a derivative of 4-formylphenylboronic acid, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The presence of both a reactive aldehyde group and a boronic acid protected as a propanediol ester makes it a versatile building block. The dioxaborinane moiety offers a stable protecting group for the boronic acid, which can be deprotected under specific conditions to participate in a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its reactivity and potential applications in drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its parent compound, 4-formylphenylboronic acid, is presented below. For comparative purposes, data for the commonly used pinacol ester derivative is also included.
| Property | This compound | 4-Formylphenylboronic Acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) |
| Molecular Formula | C₁₀H₁₁BO₃[1] | C₇H₇BO₃ | C₁₃H₁₇BO₃[2] |
| Molecular Weight | 190.00 g/mol [1] | 149.94 g/mol | 232.08 g/mol [2] |
| CAS Number | 160068-88-2, 4463-41-6[1] | 87199-17-5 | 128376-64-7[2] |
| Appearance | Solid (Predicted) | White to off-white solid | White to yellow solid[2] |
| Melting Point | Not available | 235-240 °C | 59-63 °C |
| Boiling Point | 293.8±19.0 °C (Predicted)[3] | Not available | Not available |
| Density | 1.02±0.1 g/cm³ (Predicted)[3] | Not available | Not available |
| Solubility | Not available | Soluble in methanol, sparingly soluble in water | Soluble in organic solvents like THF, CH₂Cl₂ |
| pKa | Not available | 8.2 (Predicted) | Not available |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from general procedures for the formation of boronic esters from boronic acids and diols. The following is a proposed experimental protocol:
Reaction:
4-Formylphenylboronic acid + 1,3-Propanediol → this compound + H₂O
Materials:
-
4-Formylphenylboronic acid
-
1,3-Propanediol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether (or toluene)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if using toluene)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylphenylboronic acid (1.0 equivalent).
-
Add anhydrous diethyl ether (or toluene) to the flask to create a suspension.
-
Add 1,3-propanediol (1.1 equivalents) to the mixture.
-
Add anhydrous magnesium sulfate (2.0 equivalents) as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 24 hours if using diethyl ether. If using toluene, heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with anhydrous diethyl ether (or toluene).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the aldehydic proton (~10 ppm), doublets for the aromatic protons on the phenyl ring (in the range of 7.5-8.0 ppm), and multiplets for the methylene protons of the propanediol moiety.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the aldehyde carbonyl carbon (~192 ppm), peaks for the aromatic carbons, and peaks for the methylene carbons of the dioxaborinane ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other appropriate adducts.
Reactivity and Stability
Aryl boronic esters, such as this compound, are known for their enhanced stability compared to the corresponding free boronic acids. This increased stability makes them easier to handle, purify by chromatography, and store for extended periods.
The primary reactivity of this molecule is centered around two functional groups:
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions (e.g., Wittig reaction, aldol condensation).
-
Dioxaborinane Group: The boronic ester can be used directly in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Under the basic conditions of the Suzuki-Miyaura reaction, the boronic ester is believed to hydrolyze in situ to the active boronic acid or boronate species, which then participates in the catalytic cycle. The propanediol protecting group can be cleaved under acidic or basic conditions to regenerate the free boronic acid if desired for other applications.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable tool in drug discovery and development.
-
Scaffold for Library Synthesis: The aldehyde group can be derivatized through various reactions to introduce a wide range of substituents, while the boronic ester can be used as a handle for late-stage functionalization via Suzuki-Miyaura coupling. This allows for the rapid generation of diverse compound libraries for screening against biological targets.
-
Synthesis of Complex Molecules: This compound can serve as a key intermediate in the multi-step synthesis of complex drug candidates. The aldehyde can be used to build one part of the molecule, and the boronic ester can be used to connect it to another fragment.
-
Boron-Containing Drug Candidates: Boronic acids and their derivatives are a growing class of pharmacologically active compounds. They are known to act as inhibitors of various enzymes, particularly serine proteases. The this compound scaffold could be incorporated into molecules designed to target specific enzymes.
Visualizations
References
- 1. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4463-41-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional molecule integral to advancements in organic synthesis, medicinal chemistry, and materials science. This document details its molecular structure, physicochemical properties, and provides a detailed protocol for its synthesis. A significant focus is placed on its application as a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. This guide aims to be an essential resource for researchers leveraging this compound in the creation of novel chemical entities.
Molecular Structure and Properties
This compound is an organic compound featuring a benzaldehyde moiety substituted with a 1,3,2-dioxaborinane ring. This structure imparts dual reactivity, with the aldehyde group available for traditional carbonyl chemistry and the boronic ester poised for transition-metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BO₃ | --INVALID-LINK-- |
| Molecular Weight | 190.00 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 160068-88-2 | --INVALID-LINK-- |
| Synonyms | 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester | --INVALID-LINK-- |
Table 2: Predicted Spectroscopic Data and General Characteristics
| Data Type | Predicted/General Characteristics |
| ¹H NMR | Aromatic protons (δ 7.5-8.0 ppm), Aldehyde proton (δ 9.9-10.1 ppm), Dioxaborinane protons (δ 4.0-4.5 ppm and δ 2.0-2.5 ppm) |
| ¹³C NMR | Aldehyde carbonyl carbon (δ ~192 ppm), Aromatic carbons (δ 125-140 ppm), Dioxaborinane carbons (δ ~62 ppm and δ ~28 ppm) |
| FT-IR | C=O stretch (aldehyde) ~1700 cm⁻¹, Aromatic C-H stretch ~3050 cm⁻¹, B-O stretch ~1350 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-formylphenylboronic acid with 1,3-propanediol. This method provides a stable cyclic boronic ester, protecting the boronic acid moiety.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Formylphenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-formylphenylboronic acid (1 equivalent) and toluene to create a slurry.
-
Addition of Diol: Add 1,3-propanediol (1.1 equivalents) to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, though in many cases the crude product is of sufficient purity for subsequent reactions.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronic ester functionality allows for the formation of carbon-carbon bonds with a wide range of organic halides and triflates, while the aldehyde group can be used for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Technical Guide: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. This compound is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex molecular architectures essential for the development of novel pharmaceuticals and functional materials.
Introduction
This compound is a derivative of 4-formylphenylboronic acid where the boronic acid functionality is protected as a cyclic ester with 1,3-propanediol. This protection strategy enhances the compound's stability and handling properties, preventing the common side reactions associated with free boronic acids, such as dehydration to form boroxines. The presence of the aldehyde group provides a reactive handle for a wide array of chemical transformations, making this a versatile bifunctional intermediate in multi-step synthetic routes.
Synthesis Pathway
The primary and most direct route for the synthesis of this compound involves the esterification of 4-formylphenylboronic acid with 1,3-propanediol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
Caption: Synthesis of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and the final product.
| Property | 4-Formylphenylboronic Acid | This compound |
| Molecular Formula | C₇H₇BO₃[1] | C₁₀H₁₁BO₃[2] |
| Molecular Weight | 149.94 g/mol [1] | 190.00 g/mol |
| CAS Number | 87199-17-5[1] | 4463-41-6[2] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 237-242 °C[3] | Not available |
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from 4-formylphenylboronic acid and 1,3-propanediol.
Materials:
-
4-Formylphenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus[4]
-
Reflux condenser[4]
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid (1.0 eq). Suspend the boronic acid in toluene (approximately 5-10 mL per gram of boronic acid).
-
Addition of Diol: Add 1,3-propanediol (1.1-1.2 eq) to the suspension.
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.[4]
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product is obtained as a solid or a viscous oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield: While a specific yield for this reaction is not widely reported, similar esterifications of phenylboronic acids with diols typically proceed in high yields, often exceeding 90%.
Characterization Data (Predicted)
The following are the predicted nuclear magnetic resonance (NMR) spectral data for this compound based on the analysis of its chemical structure and comparison with similar compounds.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 9.98 (s, 1H, -CHO) | δ 192.5 (-CHO) |
| δ 7.90 (d, J = 8.0 Hz, 2H, Ar-H) | δ 138.0 (Ar-C) |
| δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H) | δ 135.0 (Ar-C) |
| δ 4.25 (t, J = 5.5 Hz, 4H, -O-CH₂-) | δ 128.5 (Ar-C) |
| δ 2.05 (quint, J = 5.5 Hz, 2H, -CH₂-CH₂-CH₂-) | δ 62.0 (-O-CH₂) |
| δ 27.5 (-CH₂-CH₂-CH₂-) |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of this compound to its application in a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis and application workflow.
Conclusion
The synthesis of this compound via the esterification of 4-formylphenylboronic acid with 1,3-propanediol is a straightforward and efficient method for preparing this valuable synthetic intermediate. The protection of the boronic acid group allows for a broader range of subsequent chemical transformations, making it an essential tool for medicinal chemists and materials scientists. The detailed protocol and compiled data in this guide are intended to facilitate its synthesis and application in research and development settings.
References
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
IUPAC Name: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
This guide provides a comprehensive overview of this compound, a key bifunctional molecule in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical Properties and Structure
This compound is an organoboron compound featuring a benzaldehyde moiety and a cyclic boronic ester derived from 1,3-propanediol.[1] This structure provides two reactive sites: the aldehyde group, which can undergo various carbonyl reactions, and the dioxaborinane group, which is a stable and effective partner in carbon-carbon bond-forming reactions.[2]
| Property | Value |
| Molecular Formula | C₁₀H₁₁BO₃[1] |
| Molecular Weight | 190.01 g/mol |
| CAS Number | 160068-88-2, 4463-41-6[1] |
| Appearance | White to light yellow crystalline powder[2] |
| Synonyms | 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester[1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-formylphenylboronic acid, followed by its esterification with 1,3-propanediol.
Synthesis of 4-Formylphenylboronic Acid
Several methods exist for the synthesis of 4-formylphenylboronic acid. A common route starts from 4-bromobenzaldehyde. The aldehyde group is first protected as an acetal, for instance, by reacting with diethoxymethoxyethane and ethanol.[3] The resulting 1-bromo-4-(diethoxymethyl)benzene then undergoes a Grignard reaction with magnesium, followed by a reaction with a trialkyl borate, such as tri-n-butyl borate or triisopropyl borate.[3] An acidic work-up then hydrolyzes the boronic ester and the acetal to yield 4-formylphenylboronic acid.[3] High yields have been reported for this transformation, particularly when using aryllithium intermediates at low temperatures.[3]
Caption: Synthesis of 4-Formylphenylboronic Acid.
Experimental Protocol: Esterification with 1,3-Propanediol
The final step is the formation of the cyclic boronic ester. This is a condensation reaction between 4-formylphenylboronic acid and 1,3-propanediol. These reactions are typically carried out in a non-aqueous solvent, and the water formed during the reaction is removed to drive the equilibrium towards the product.
Materials:
-
4-Formylphenylboronic acid
-
1,3-Propanediol (1.1 equivalents)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylphenylboronic acid and toluene.
-
Add 1.1 equivalents of 1,3-propanediol to the suspension.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Applications in Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes.[4][5]
The boronic ester of 1,3-propanediol offers good stability and reactivity in these coupling reactions. The aldehyde functionality can be retained during the coupling and used for subsequent transformations, making this a valuable bifunctional reagent.
Suzuki-Miyaura Coupling: A General Workflow
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Role in Drug Discovery and Development
Boronic acids and their esters are of growing interest in medicinal chemistry.[7][8] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, most notably serine proteases.[7] The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.[7][8]
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its precursor, 4-formylphenylboronic acid, is a key intermediate in the synthesis of pharmaceuticals such as the HIV protease inhibitor Atazanavir and the cancer therapeutic Rucaparib.[2] The bifunctional nature of this compound makes it a valuable tool for constructing complex molecular scaffolds that are central to many drug discovery programs. The aldehyde can be used as a handle for further derivatization, allowing for the exploration of structure-activity relationships.
References
- 1. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde for Researchers and Drug Development Professionals
Introduction: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a versatile organic compound that holds significant promise for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive aldehyde group with a stable boronic acid surrogate, the 1,3,2-dioxaborinane ring, make it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and insights into its role in contemporary drug discovery.
Core Physical and Chemical Properties
This compound, also known as 4-formylphenylboronic acid propane-1,3-diol cyclic ester, is a white to off-white solid. Its stability is enhanced by the cyclic ester protecting the boronic acid moiety, which allows for easier handling and purification compared to the free boronic acid.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BO₃ | PubChem[1] |
| Molecular Weight | 190.00 g/mol | ChemicalBook[2] |
| Appearance | White to off-white solid | --- |
| Melting Point | Not available | --- |
| Boiling Point (Predicted) | 293.8 ± 19.0 °C | ChemicalBook |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, and DMF. | --- |
Chemical Properties
The chemical reactivity of this compound is dominated by the presence of the aldehyde and the dioxaborinane functionalities.
| Property | Description |
| CAS Number | 160068-88-2[2] |
| Key Functional Groups | Aldehyde (-CHO), 1,3,2-Dioxaborinane |
| Primary Reactivity | Suzuki-Miyaura cross-coupling reactions, Aldehyde-specific reactions (e.g., reductive amination, Wittig reaction) |
| Stability | Generally stable under standard laboratory conditions. The dioxaborinane ring offers greater stability compared to the corresponding boronic acid, particularly against protodeboronation. |
| Storage | Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents. |
Spectroscopic Data (Analogous Compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.8-10.0 ppm), aromatic protons in the para-substituted pattern (two doublets between δ 7.5-8.0 ppm), and protons of the propane-1,3-diol moiety of the dioxaborinane ring (multiplets around δ 4.2 and 2.1 ppm).
-
¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (δ ~192 ppm). The aromatic carbons would appear in the δ 125-140 ppm region. The carbons of the dioxaborinane ring are expected around δ 62 ppm (O-CH₂) and δ 28 ppm (CH₂).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde and aromatic ring would be observed around 2850-2750 cm⁻¹ and 3100-3000 cm⁻¹, respectively. The B-O bond stretching would likely appear in the 1350-1310 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 190. Common fragmentation patterns would involve the loss of the aldehyde group (CHO) and fragmentation of the dioxaborinane ring.
Experimental Protocols
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are prevalent scaffolds in pharmaceuticals.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization based on the specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a versatile organic compound that serves as a key building block in modern synthetic chemistry. Its utility primarily stems from the presence of a boronic acid protected as a 1,3-dioxaborinane ester and a benzaldehyde functional group. This bifunctionality allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial research. The aldehyde group provides a reactive handle for derivatization, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synonyms, identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in drug discovery and development.
Synonyms and Identifiers
Accurate identification of chemical compounds is critical for research and development. The following tables summarize the common synonyms and chemical identifiers for this compound.
| Synonym | Source |
| 4-Formylphenylboronic acid, propane-1,3-diol cyclic ester | PubChem |
| 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester | PubChem |
| p-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | ChemicalBook |
| This compound | PubChem |
| Identifier | Value | Source |
| CAS Number | 4463-41-6, 160068-88-2 | PubChem |
| PubChem CID | 2794711 | PubChem |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₁₁BO₃ | PubChem |
| InChI | InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | PubChem |
| InChIKey | AMQBUMNOSGJNQL-UHFFFAOYSA-N | PubChem |
| SMILES | C1COB(OC1)C2=CC=C(C=C2)C=O | PubChem |
Physicochemical Properties
The following table outlines key physicochemical properties of this compound. These properties are crucial for designing experimental conditions and understanding the compound's behavior.
| Property | Value | Source |
| Molecular Weight | 190.01 g/mol | PubChem |
| Exact Mass | 190.079774 g/mol | PubChem |
| Topological Polar Surface Area | 43.7 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 220 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Detailed Methodology for the Synthesis of the Pinacol Ester Analog (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde): [1]
-
Reactants and Reagents:
-
p-Bromobenzaldehyde (starting material)
-
Bis(pinacolato)diboron (borylating agent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (catalyst)
-
Potassium acetate (KOAc) (base)
-
1,4-Dioxane (solvent)
-
Petroleum ether (for purification)
-
Ethyl acetate (for purification)
-
Silica gel (for chromatography)
-
-
Procedure:
-
To a stirred solution of p-bromobenzaldehyde (e.g., 8 g, 0.15 mol) and bis(pinacolato)diboron (e.g., 45.7 g, 0.18 mol) in 1,4-dioxane, add Pd(dppf)Cl₂ (e.g., 5.26 g, 7.5 mmol) and potassium acetate (e.g., 22.0 g, 0.225 mol).[1]
-
The reaction mixture is stirred at 80 °C for 15 minutes under an inert atmosphere (e.g., argon).[1]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then diluted with petroleum ether (e.g., 500 mL), and any insoluble material is removed by filtration.[1]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by flash chromatography on silica gel using a petroleum ether/ethyl acetate (10:1) eluent system to afford the pure product as a white solid.[1]
-
Note: To synthesize the target compound, this compound, propane-1,3-diol would be used in a transesterification reaction with a suitable boronic acid precursor or directly in a similar borylation reaction with a diboron reagent derived from propane-1,3-diol.
Application in Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl compounds. The aldehyde functionality can then be further manipulated.
General Reaction Scheme:
Representative Experimental Protocol:
While a specific protocol using this compound was not detailed in the search results, a general procedure for a Suzuki-Miyaura coupling is as follows:
-
Reactants and Reagents:
-
Aryl halide (Ar-X) (e.g., bromobenzene, iodobenzene)
-
This compound (boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).
-
Add the solvent system and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Signaling Pathways and Experimental Workflows
The primary utility of this compound is not in directly modulating signaling pathways but rather as a crucial intermediate in the synthesis of molecules that do. Its application in Suzuki-Miyaura cross-coupling is a key workflow in drug discovery for the construction of complex molecular scaffolds.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This workflow is fundamental in medicinal chemistry for the synthesis of a vast number of biologically active compounds, where the ability to predictably and efficiently form carbon-carbon bonds is paramount. The use of boronic esters like this compound is integral to this process.
References
An In-depth Technical Guide to the Starting Materials for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a valuable building block in organic synthesis. The document details the primary starting materials, provides a plausible experimental protocol for its preparation, and includes quantitative data and a workflow diagram to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a derivative of 4-formylphenylboronic acid where the boronic acid moiety is protected as a cyclic ester with 1,3-propanediol. This protection strategy enhances the stability of the boronic acid, preventing side reactions such as boroxine formation, and allows for its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Core Starting Materials
The primary and most direct starting materials for the synthesis of this compound are:
-
4-Formylphenylboronic acid: This is the key precursor containing the desired aryl aldehyde and boronic acid functionalities.
-
1,3-Propanediol: This diol reacts with the boronic acid to form the stable six-membered cyclic dioxaborinane ring.
Synthesis of the Key Precursor: 4-Formylphenylboronic Acid
4-Formylphenylboronic acid (4-FPBA) is a commercially available compound. However, for researchers who wish to synthesize it in-house, several methods have been reported. A common approach, reported by Heinrich Nöth in 1990, starts from 4-bromobenzaldehyde.[1] The aldehyde group is first protected as an acetal, followed by the formation of a Grignard reagent, which then reacts with a trialkyl borate. Subsequent acidic work-up yields 4-formylphenylboronic acid.[1]
Synthesis of this compound: Experimental Protocol
The synthesis of this compound from 4-formylphenylboronic acid and 1,3-propanediol is an esterification reaction. The key to achieving a high yield is the efficient removal of water, which is a byproduct of the reaction. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Detailed Methodology
Materials:
-
4-Formylphenylboronic acid
-
1,3-Propanediol
-
Toluene (anhydrous)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid and 1,3-propanediol.
-
Add a suitable volume of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to yield pure this compound as a solid.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Formylphenylboronic acid | 1.0 equivalent |
| 1,3-Propanediol | 1.0 - 1.2 equivalents |
| Solvent | |
| Toluene | Sufficient for azeotropic reflux |
| Reaction Conditions | |
| Temperature | Reflux (approx. 111 °C for toluene) |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Workup & Purification | |
| Solvent Removal | Rotary Evaporation |
| Purification Method | Recrystallization |
| Yield | |
| Expected Yield | > 85% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that relies on the esterification of 4-formylphenylboronic acid with 1,3-propanediol. The use of a Dean-Stark apparatus for the removal of water is crucial for driving the reaction to completion. This protected boronic acid ester is a versatile and stable intermediate, making it an essential tool for organic chemists in the development of novel compounds with applications in pharmaceuticals and materials science.
References
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Benzaldehyde Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde boronic esters, a class of organoboron compounds, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique bifunctional nature, possessing both a reactive aldehyde group and a versatile boronic ester, allows for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of these valuable reagents, complete with detailed experimental protocols, quantitative data, and graphical representations of key chemical and biological pathways.
Historical Perspective: From Boronic Acids to Benzaldehyde Derivatives
The journey to benzaldehyde boronic esters begins with the broader history of organoboron chemistry. In 1860, Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1][2] This seminal work laid the foundation for a field that would revolutionize synthetic chemistry. However, it was not until the mid-20th century that the synthetic utility of organoboranes began to be widely recognized, largely through the pioneering work of Herbert C. Brown on hydroboration.
A pivotal moment in the history of aryl boronic acids, the direct precursors to their ester derivatives, was the development of methods for their synthesis from organometallic reagents. The reaction of Grignard or organolithium compounds with trialkyl borates became a standard method for creating the crucial carbon-boron bond.[3]
The specific lineage of benzaldehyde-containing boronic acid derivatives can be traced to the work of Heinrich Nöth and his group. In 1990, they reported the synthesis of 4-formylphenylboronic acid.[4] Their method involved the protection of the aldehyde functionality of 4-bromobenzaldehyde as an acetal, followed by the formation of a Grignard reagent and subsequent reaction with a trialkyl borate. Acidic work-up then furnished the desired boronic acid.[4] This development was a critical step, providing a stable and versatile building block that combined the reactivity of an aldehyde with the coupling capabilities of a boronic acid. The conversion of such boronic acids to their more stable and synthetically versatile ester derivatives, such as the pinacol ester, was a logical and significant progression in the field.
Synthetic Methodologies and Experimental Protocols
The synthesis of benzaldehyde boronic esters can be achieved through several routes. The most common methods involve the reaction of a protected benzaldehyde derivative bearing a halide with a boron source in the presence of an organometallic reagent, or through palladium-catalyzed cross-coupling reactions.
Synthesis of 4-Formylphenylboronic Acid Pinacol Ester
A widely used and representative benzaldehyde boronic ester is 4-formylphenylboronic acid pinacol ester. A common synthetic route starts from 4-bromobenzaldehyde, with the aldehyde group protected as a diethyl acetal.
Experimental Protocol: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde from 4-Bromobenzaldehyde Diethyl Acetal
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromobenzaldehyde diethyl acetal (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the acetal solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining acetal solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
To a separate flame-dried flask, add anhydrous THF and cool to -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.1 equivalents) to the cold THF.
-
Slowly add the Grignard reagent solution to the pinacolborane solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the 4-formylphenylboronic acid pinacol ester.
Logical Workflow for the Synthesis of 4-Formylphenylboronic Acid Pinacol Ester
Caption: Workflow for the synthesis of 4-formylphenylboronic acid pinacol ester.
Quantitative Data
The following tables summarize key quantitative data for representative benzaldehyde boronic esters and their synthetic methods.
Table 1: Physicochemical Properties of 4-Formylphenylboronic Acid Pinacol Ester
| Property | Value | Reference(s) |
| CAS Number | 128376-64-7 | [5] |
| Molecular Formula | C₁₃H₁₇BO₃ | [5] |
| Molecular Weight | 232.09 g/mol | [5] |
| Melting Point | 61 °C | |
| Appearance | Solid | [6] |
Table 2: Representative Yields for the Synthesis of Aryl Boronic Esters
| Starting Material | Boron Source | Catalyst/Reagent | Yield (%) | Reference(s) |
| 4-Bromobenzaldehyde Diethyl Acetal | Pinacolborane | Mg (Grignard) | ~87% (of protected ester) | [7] |
| Aryl Halides | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | 60-98% | [8] |
| Arylamines | Bis(pinacolato)diboron | tBuONO | Moderate to good | [9] |
Table 3: Spectroscopic Data for 4-Formylphenylboronic Acid Pinacol Ester
| Spectroscopy | Key Signals | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.36 (s, 12H), 7.85 (d, J=8.0 Hz, 2H), 7.90 (d, J=8.0 Hz, 2H), 10.05 (s, 1H) | [10] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 24.9, 84.3, 128.8, 135.2, 135.9, 192.6 | [10] |
| ¹¹B NMR (CDCl₃, 128 MHz) | δ (ppm): ~31 | [10] |
| IR (ATR) | ν (cm⁻¹): ~1700 (C=O stretch) | [5] |
Applications in Organic Synthesis and Medicinal Chemistry
Benzaldehyde boronic esters are highly valued for their utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. Benzaldehyde boronic esters are excellent substrates for this reaction, allowing for the synthesis of complex biaryl aldehydes, which are important intermediates in the synthesis of pharmaceuticals and advanced materials.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The unique properties of the boronic ester group have been exploited in the design of novel therapeutic agents.
1. Serine Protease Inhibitors:
Boronic acids and their esters are known to be potent inhibitors of serine proteases.[11] The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12] This interaction leads to potent and often highly selective enzyme inhibition.
Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Inhibition of a serine protease by a boronic acid.
2. ROS-Triggered Prodrugs:
The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[13] This has been leveraged in the design of ROS-responsive prodrugs. Boronic esters can be cleaved in the presence of H₂O₂, leading to the release of a parent drug molecule. This strategy allows for targeted drug delivery to cancer cells, potentially reducing systemic toxicity.
ROS-Triggered Release of a Drug from a Boronic Ester Prodrug
Caption: Mechanism of ROS-triggered drug release from a boronic ester prodrug.
Conclusion
From their conceptual origins in the 19th century to their synthesis and widespread application in the late 20th and early 21st centuries, benzaldehyde boronic esters have carved a significant niche in the landscape of chemical sciences. Their historical development is a testament to the continuous evolution of synthetic methodology. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and diverse reactivity of these compounds is paramount for leveraging their full potential in the creation of novel molecules with significant scientific and therapeutic impact.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. escholarship.org [escholarship.org]
- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Formylphenylboronic acid, pinacol ester AldrichCPR 128376-64-7 [sigmaaldrich.com]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. ftp.orgsyn.org [ftp.orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key organoboron compound utilized in organic synthesis. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on predicted data and experimental data from its closely related analogue, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This approach offers valuable insights for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.
Disclaimer
Chemical Structures
Caption: Chemical structures of the target compound and its analogue.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its pinacol ester analogue.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.95 | s | 1H | Aldehyde (-CHO) |
| ~7.85 | d | 2H | Aromatic (ortho to -CHO) |
| ~7.50 | d | 2H | Aromatic (ortho to -B) |
| ~4.20 | t | 4H | Dioxaborinane (-O-CH₂-) |
| ~2.05 | p | 2H | Dioxaborinane (-CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~192.5 | Aldehyde (-CHO) |
| ~137.0 | Aromatic (C-CHO) |
| ~135.0 | Aromatic (ortho to -CHO) |
| ~129.0 | Aromatic (ortho to -B) |
| ~130.0 (broad) | Aromatic (C-B) |
| ~62.5 | Dioxaborinane (-O-CH₂) |
| ~27.5 | Dioxaborinane (-CH₂-) |
Table 3: Experimental NMR Data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Analogue)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 10.01 | Aldehyde (-CHO) | 192.6 | Aldehyde (-CHO) |
| 7.89 | Aromatic (ortho to -CHO) | 137.2 | Aromatic (C-CHO) |
| 7.84 | Aromatic (ortho to -B) | 135.3 | Aromatic (ortho to -CHO) |
| 1.36 | Pinacol (-CH₃) | 129.1 | Aromatic (ortho to -B) |
| 84.4 | Pinacol (-C(CH₃)₂) | ||
| 25.0 | Pinacol (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for the aldehyde and boronic ester groups are of primary interest.
Table 4: Predicted and Analogue IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target | Experimental Wavenumber (cm⁻¹) for Analogue | Vibration Mode |
| C=O (Aldehyde) | ~1705 | 1703 | Stretch |
| C-H (Aldehyde) | ~2820, ~2730 | 2825, 2735 | Stretch |
| C=C (Aromatic) | ~1600, ~1480 | 1605, 1485 | Stretch |
| B-O | ~1350 | 1355 | Stretch |
| C-O | ~1130 | 1132 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 5: Mass Spectrometry Data
| Ion | Predicted m/z for Target (C₁₀H₁₁BO₃) | Experimental m/z for Analogue (C₁₃H₁₇BO₃) |
| [M]⁺ | 190.08 | 232.13 |
| [M-H]⁺ | 189.07 | 231.12 |
| [M-CHO]⁺ | 161.07 | 203.12 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Caption: General workflow for FT-IR spectroscopic analysis.
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
This technical guide has provided a detailed summary of the key spectroscopic data for this compound, utilizing predicted values for the target compound and experimental data from a close structural analogue. The tabulated data and standardized experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the identification and characterization of this important chemical entity.
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Aryl Halides with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note details a protocol for the Suzuki-Miyaura coupling of various aryl halides with 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde. This reagent is a stable, easy-to-handle cyclic boronate ester of 4-formylphenylboronic acid, offering advantages over the free boronic acid in terms of stability and storage.[5] The protocol is designed to be robust and applicable to a wide range of substrates, yielding 4'-formylbiphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][5] The key steps are the oxidative addition of the aryl halide to the active Pd(0) species, followed by transmetalation with the boronate ester (which is activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][6] The general experimental workflow provides a systematic approach from reaction setup to the isolation of the purified product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Data: Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrate and optimization of conditions.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-80 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (1.5) + P(t-Bu)₃ (3) | K₂CO₃ | DMF | 100 | 6 | 88-96 |
Detailed Experimental Protocol
This section provides a general, robust procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (228 mg, 1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, 8 mL)
-
Deionized Water (2 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.[7]
Procedure:
-
Using a syringe, add the degassed solvent (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) to the flask containing the solid reagents.
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[7]
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 4:1 hexanes:ethyl acetate).[3][7]
-
Visualize the spots under UV light. The reaction is considered complete upon the disappearance of the limiting starting material (typically the aryl halide).
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Add 20 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[8]
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[3]
Purification:
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-formylbiphenyl derivative.[3]
Safety Precautions:
-
Palladium catalysts and some organic solvents can be hazardous. Handle all chemicals in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl boronic acids and their esters can be irritants. Avoid inhalation and skin contact.[8]
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scribd.com [scribd.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. www1.udel.edu [www1.udel.edu]
The Versatile Role of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Modern Organic Synthesis
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the synthetic applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This versatile bifunctional molecule, featuring both an aldehyde and a masked boronic acid, serves as a valuable building block in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility in constructing complex molecular architectures makes it a significant tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for key transformations involving this compound, including the Suzuki-Miyaura coupling, Petasis three-component reaction, Horner-Wadsworth-Emmons olefination, and reductive amination. The inclusion of quantitative data, detailed methodologies, and visual diagrams of reaction pathways offers a practical resource for laboratory work.
Key Synthetic Applications and Protocols
This compound's dual reactivity allows for its participation in a wide array of chemical transformations. The aldehyde group can readily undergo reactions such as olefination and reductive amination, while the dioxaborinane moiety is a stable precursor for Suzuki-Miyaura and Petasis reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound can be coupled with various aryl halides to produce formyl-substituted biaryls, which are important intermediates for more complex molecules.
Applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a propan-1,3-diol cyclic ester of 4-formylphenylboronic acid, is a versatile and pivotal building block in modern medicinal chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a stable boronic acid ester, makes it an invaluable synthon for the construction of complex molecular architectures found in numerous pharmaceutical agents. The boronic acid ester moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The aldehyde functionality provides a convenient handle for subsequent chemical transformations, including reductive amination, condensation reactions, and oxidations, allowing for the introduction of diverse pharmacophores.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for prominent drug molecules, namely the HIV-1 protease inhibitor Atazanavir and the PARP inhibitor Rucaparib.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of biaryl and heteroaryl aldehydes through the Suzuki-Miyaura coupling reaction. These resulting aldehydes are crucial intermediates in the multi-step synthesis of a variety of therapeutic agents.
Synthesis of the Biaryl Hydrazine Intermediate of Atazanavir
Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a critical role in antiretroviral therapy.[1] A key structural motif of Atazanavir is the 4-(pyridin-2-yl)benzylamine core. The synthesis of this core can be efficiently achieved through a Suzuki-Miyaura coupling of a pyridine derivative with a 4-formylphenylboronic acid derivative. A three-step continuous flow synthesis of the biaryl-hydrazine unit of Atazanavir has been developed, starting with a Suzuki-Miyaura cross-coupling.[2][3][4]
Reaction Scheme:
Synthesis of the Indole Core Precursor for Rucaparib
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is utilized in the treatment of advanced ovarian and prostate cancers.[5] The core structure of Rucaparib is a tricyclic indole. While various synthetic routes to Rucaparib exist, the use of boronic acid esters for the functionalization of the indole scaffold is a viable strategy. A pinacol boronate precursor for the radiosynthesis of [¹⁸F]Rucaparib has been synthesized via a Suzuki-Miyaura borylation, highlighting the importance of boronic esters in accessing functionalized Rucaparib analogues.[6]
Conceptual Synthetic Approach:
The synthesis of a key indole intermediate for Rucaparib can be envisioned through a Suzuki-Miyaura coupling to introduce the 4-formylphenyl moiety, which can then be further elaborated to construct the final tricyclic system.
Quantitative Data
The following tables summarize key quantitative data related to the applications of this compound and the biological activity of the resulting drug molecules.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Formylphenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 94 | [4] |
| 2-Formylphenylboronic acid trimethylene glycol ester | Iodobenzene | Not Specified | Not Specified | DMF | 100 | 89 | Not Specified |
Table 2: Biological Activity of Atazanavir and Rucaparib
| Compound | Target | Assay | IC₅₀ | Cell Line | Reference |
| Atazanavir | HIV-1 Protease | Enzymatic Assay | 2.6 nM | - | Not Specified |
| Rucaparib | PARP-1 | Enzymatic Assay | 1.4 nM | - | Not Specified |
| Rucaparib | PARP-2 | Enzymatic Assay | 0.17 nM | - | Not Specified |
| Rucaparib | Cell Viability | Cell-based Assay | 2.5 µM - >15 µM | Ovarian Cancer Cell Lines | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 2-chloropyridine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.02-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of the Biaryl Hydrazine Intermediate for Atazanavir (Three-Step Procedure)
This protocol is adapted from the continuous flow synthesis and can be performed in a batch-wise manner.[2][3][4]
Step 1: Suzuki-Miyaura Coupling to form 4-(Pyridin-2-yl)benzaldehyde
-
Follow the general Suzuki-Miyaura coupling protocol described above, using this compound and 2-bromopyridine as the coupling partners. A yield of approximately 94% can be expected.[4]
Step 2: Hydrazone Formation
-
Dissolve the purified 4-(pyridin-2-yl)benzaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Add tert-butyl carbazate (1.1 equiv) to the solution.
-
Add a catalytic amount of a mild acid (e.g., acetic acid) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The resulting hydrazone can often be used in the next step without extensive purification after solvent removal.
Step 3: Reduction of the Hydrazone to form tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate
-
Dissolve the crude hydrazone from the previous step in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography. The overall yield for the three steps is reported to be around 71-74%.
Signaling Pathway and Workflow Diagrams
Atazanavir Mechanism of Action
Atazanavir is an HIV-1 protease inhibitor. It selectively inhibits the viral protease enzyme, which is crucial for the cleavage of viral polyproteins (Gag and Gag-Pol) into mature, functional proteins. This inhibition prevents the formation of mature, infectious virions.
References
- 1. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
- 4. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41464G [pubs.rsc.org]
- 5. Rucaparib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a benzaldehyde group, which can undergo a wide range of chemical transformations, and a propanediol-protected boronic acid (a dioxaborinane), which is a key participant in palladium-catalyzed cross-coupling reactions. This protection strategy offers enhanced stability over the corresponding free boronic acid, making it an easy-to-handle reagent for the controlled construction of complex molecular architectures.
The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The aldehyde functionality serves as a versatile handle for subsequent modifications, such as conversion to alcohols, amines, carboxylic acids, or for the construction of heterocyclic rings, further expanding its synthetic utility.
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex.[1] this compound serves as the organoboron component, allowing for the efficient synthesis of functionalized biphenyl carboxaldehydes.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling experiment using this compound.
Caption: Typical workflow for a Suzuki-Miyaura coupling experiment.
Data Presentation: Suzuki-Miyaura Coupling Examples
The following table summarizes representative examples of Suzuki-Miyaura reactions involving arylboronic acid derivatives, demonstrating the versatility of this building block.
| Entry | Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Iodotoluene | Pd(PPh₃)₄ | K₃PO₄ | THF | 60 | 19 | 4'-Formyl-2-methyl-1,1'-biphenyl | 85[2] |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 12 | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | 92 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 4'-Formyl-4-methoxy-1,1'-biphenyl | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / tBu₃P | Cs₂CO₃ | Toluene | 110 | 18 | 4'-Formyl-4-(trifluoromethyl)-1,1'-biphenyl | 81 |
| 5 | N,N-Diphenyl-4-bromoaniline | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 90 | 24 | 4'-Formyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine | 75 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Formyl-2-methyl-1,1'-biphenyl (Table 1, Entry 1)
This protocol details the synthesis of 4'-Formyl-2-methyl-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.[2]
Materials:
-
This compound (1.25 equiv)
-
2-Iodotoluene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 2-iodotoluene (0.10 mmol, 1.0 equiv), this compound (0.125 mmol, 1.25 equiv), potassium phosphate (0.20 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.010 mmol, 10 mol%).
-
Add anhydrous THF (1.0 mL) to the flask via syringe.
-
Heat the reaction mixture to 60 °C and stir for 19 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data: Representative Product Characterization
Product: 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile (Table 1, Entry 2) Molecular Formula: C₁₄H₉NO[3] Molecular Weight: 207.23 g/mol [3]
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 10.10 (s, 1H, -CHO), 8.01 (d, J=8.4 Hz, 2H), 7.80-7.75 (m, 4H), 7.65 (d, J=8.4 Hz, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 191.8, 145.5, 144.0, 136.5, 132.8, 130.5, 128.0, 127.8, 118.7, 111.9. |
| IR (KBr, cm⁻¹) | 2225 (C≡N stretch), 1705 (C=O aldehyde stretch), 1605, 1500 (C=C aromatic stretch). |
| MS (ESI) | m/z 208.07 [M+H]⁺. |
Application in Medicinal Chemistry: Synthesis of ALDH1A3 Inhibitors
The biphenyl carboxaldehyde scaffold, readily synthesized using this compound, is a key pharmacophore in the design of inhibitors for various enzymes, including Aldehyde Dehydrogenase 1A3 (ALDH1A3). ALDH1A3 is overexpressed in several cancers and is a marker for cancer stem cells, making it a promising therapeutic target.[4][5] Inhibiting ALDH1A3 can disrupt cancer cell proliferation and overcome chemoresistance.[5]
ALDH1A3 Signaling Pathway
ALDH1A3 plays a crucial role in cellular metabolism by catalyzing the oxidation of retinal to retinoic acid (RA). Retinoic acid then acts as a signaling molecule by binding to the retinoic acid receptor (RAR) and retinoid X receptor (RXR) heterodimer. This complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) in the DNA, regulating the transcription of target genes involved in cell differentiation, proliferation, and survival.[4][6] The STAT3 pathway has also been shown to be associated with ALDH1A3-mediated tumorigenicity.[7]
Caption: Simplified ALDH1A3 signaling pathway and the role of inhibitors.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 6. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various cross-coupling reactions utilizing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile building block in organic synthesis. The information compiled herein is intended to guide researchers in the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the development of pharmaceuticals and other advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1] This method is particularly valued for its mild reaction conditions and broad functional group tolerance.[2] The reaction of this compound with an aryl halide is a key step in the synthesis of functionalized biaryl aldehydes.
Data Presentation: Suzuki-Miyaura Coupling Conditions
A representative Suzuki-Miyaura coupling reaction for the synthesis of 4-biphenylcarboxaldehyde, a closely related analog, provides a strong starting point for optimizing conditions for this compound. The following table summarizes a typical set of conditions.
| Parameter | Condition | Reference |
| Aryl Halide | 4-Bromobenzaldehyde (1.0 equiv) | [3] |
| Boronic Acid | Benzeneboronic acid (1.05 equiv) | [3] |
| Catalyst | Palladium(II) Acetate (0.003 equiv) | [3] |
| Ligand | Triphenylphosphine (0.009 equiv) | [3] |
| Base | 2 M Sodium Carbonate (1.20 equiv) | [3] |
| Solvent | 1-Propanol / Water | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 45 minutes | [3] |
| Yield | 86.3% | [3] |
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde (Model Reaction)
This protocol is adapted from a literature procedure for the synthesis of 4-biphenylcarboxaldehyde and serves as a model for the coupling of this compound with an appropriate aryl halide.[3]
Materials:
-
4-Bromobenzaldehyde (0.270 mol)
-
Benzeneboronic acid (0.284 mol)
-
Palladium(II) acetate (0.811 mmol)
-
Triphenylphosphine (2.43 mmol)
-
2 M Sodium carbonate solution (162 mL)
-
1-Propanol (485 mL)
-
Deionized water (95 mL)
-
Ethyl acetate
-
Hexanes
-
2-L Three-necked round-bottomed flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
To a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), benzeneboronic acid (34.6 g, 0.284 mol), and 1-propanol (485 mL) under a nitrogen purge.
-
Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
To the resulting solution, add palladium(II) acetate (0.182 g, 0.811 mmol), triphenylphosphine (0.638 g, 2.43 mmol), 2 M sodium carbonate solution (162 mL), and deionized water (95.0 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere. The solution will typically change color from yellow to dark red/black as the reaction progresses.[3]
-
After 45 minutes at reflux, monitor the reaction for completion by ¹H NMR.
-
Once the reaction is complete, remove the heat source and add 350 mL of water while the mixture is still hot.
-
Allow the mixture to cool to room temperature while stirring open to the atmosphere for 2.5 hours.
-
Dilute the mixture with 500 mL of ethyl acetate and transfer to a 2-L separatory funnel.
-
Separate the phases and extract the aqueous layer with two additional 250-mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization from hexanes to afford pale yellow crystals.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes in the presence of a base.[1][4] This reaction is a powerful tool for the synthesis of substituted alkenes with high trans selectivity.
Data Presentation: Generalized Heck Reaction Conditions
The following table outlines generalized conditions for the Heck reaction of an aryl boronic acid derivative with an olefin.[5]
| Parameter | General Condition |
| Arylating Agent | Arylboronic Acid (1.0 equiv) |
| Olefin | Alkene (1.0 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Additive | N-Bromosuccinimide (30 mol%) |
| Base | Often base-free with boronic acids |
| Solvent | Toluene |
| Temperature | 25 °C |
| Reaction Time | 12 h |
Experimental Protocol: Generalized Heck Reaction
This protocol provides a general starting point for the Heck coupling of this compound with an alkene. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene, an acrylate) (1.0 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
N-Bromosuccinimide (NBS) (0.30 mmol)
-
Toluene (1 mL)
-
Reaction vial
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), the alkene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and NBS (0.30 mmol).
-
Add dry toluene (1 mL) to the vial.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Visualization: Heck Reaction Catalytic Cycle
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[6] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions.[6]
Data Presentation: Generalized Sonogashira Coupling Conditions
The following table presents generalized conditions for a Sonogashira coupling reaction.
| Parameter | General Condition |
| Aryl Halide | Aryl Iodide or Bromide (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) |
| Co-catalyst | CuI (1-10 mol%) |
| Base | Amine (e.g., Et₃N, piperidine) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-24 h |
Experimental Protocol: Generalized Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for use with this compound as the arylating agent, likely after conversion to the corresponding aryl halide.
Materials:
-
Aryl halide (e.g., 4-iodobenzaldehyde) (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
THF (5 mL)
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add dry, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[7] This reaction is a cornerstone of modern organic synthesis, enabling the construction of arylamines, which are prevalent in pharmaceuticals.[7]
Data Presentation: Generalized Buchwald-Hartwig Amination Conditions
The following table provides a general set of conditions for the Buchwald-Hartwig amination.
| Parameter | General Condition |
| Aryl Halide | Aryl Bromide or Chloride (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 h |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination, which can be adapted for the coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add dry, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds through the copper-catalyzed reaction of boronic acids with N-H or O-H containing compounds.[8] A key advantage of this reaction is that it can often be performed at room temperature and open to the air.[9]
Data Presentation: Generalized Chan-Lam Coupling Conditions
The table below outlines typical conditions for a Chan-Lam C-N coupling reaction.
| Parameter | General Condition |
| Boronic Acid | Arylboronic Acid (1.0 equiv) |
| Nucleophile | Amine or Phenol (1.0-2.0 equiv) |
| Catalyst | Cu(OAc)₂ (10-20 mol%) |
| Ligand | Pyridine or other N-ligand (optional) |
| Base | Often not required, or an amine base like pyridine |
| Solvent | Dichloromethane (DCM), Methanol, or Toluene |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Air |
Experimental Protocol: Generalized Chan-Lam Coupling
This protocol provides a general method for the Chan-Lam coupling of this compound with an amine or phenol.
Materials:
-
This compound (1.0 mmol)
-
Amine or Phenol (1.5 mmol)
-
Copper(II) acetate (0.1 mmol)
-
Pyridine (2.0 mmol) (if used)
-
Dichloromethane (DCM) (5 mL)
-
Reaction flask
Procedure:
-
In a reaction flask open to the air, combine this compound (1.0 mmol), the amine or phenol (1.5 mmol), and copper(II) acetate (0.1 mmol).
-
Add DCM (5 mL) and pyridine (2.0 mmol), if required.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a plug of silica gel, washing with additional DCM.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualization: Chan-Lam Coupling Logical Relationship
Caption: Logical relationship of components in a Chan-Lam coupling reaction.
References
- 1. ijnc.ir [ijnc.ir]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. jk-sci.com [jk-sci.com]
Application Notes: Synthesis of Biaryls Using 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Application Notes and Protocols: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Materials Science
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, and its more commonly utilized analogue 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-formylphenylboronic acid pinacol ester), are versatile bifunctional building blocks in materials science.[1] These molecules feature a benzaldehyde group capable of forming imines, hydrazones, and other linkages through condensation reactions, and a boronic acid ester group that readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This dual reactivity makes them invaluable for the bottom-up synthesis of advanced functional materials with precisely controlled structures.
This document provides detailed application notes and experimental protocols for the use of these compounds in the synthesis of Covalent Organic Frameworks (COFs) for photocatalysis and in Suzuki-Miyaura cross-coupling for the construction of conjugated organic materials.
Application 1: Synthesis of Covalent Organic Frameworks (COFs) for Photocatalysis
Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[4] The aldehyde functionality of 4-(formylphenyl)boronic acid esters allows for the formation of imine- or β-ketoenamine-linked COFs when reacted with amine-containing monomers.[2] These materials are promising for applications in gas storage, separation, and catalysis.[5] Specifically, COFs with extended π-conjugation can act as efficient photocatalysts for hydrogen evolution from water.[6][7]
Quantitative Data: Photocatalytic Hydrogen Evolution in COFs
The performance of COF-based photocatalysts is highly dependent on their constituent monomers, linkage chemistry, and resulting photophysical properties. The table below summarizes the hydrogen evolution rates (HER) for several representative COFs.
| COF Material Designation | Monomers Used | Sacrificial Agent | HER (μmol g⁻¹ h⁻¹) | HER (mmol g⁻¹ h⁻¹) | Reference |
| Naphthothiadiazole-derived COF | Naphthalene-2,6-diamine + Tetraaldehyde acceptor | Not Specified | - | ~35 | [8] |
| TFP-BpyD nano-COF | Not specified (TFP-BpyD) | Ascorbic Acid | - | 392.0 | [6] |
| COF-960-5 | Multivariate (hydroxyl & methoxy groups) | Not Specified | 678 | - | [9] |
| Tp(BT₅TP₉₅)-COF | 1,3,5-triformylphloroglucinol + Phenyl/Benzothiadiazole amines | Ascorbic Acid | 9839 | - | [7] |
Experimental Protocol 1: Synthesis of a 2D Imine-Linked COF
This protocol describes a general solvothermal method for synthesizing a 2D COF from an amine linker and an aldehyde linker, adapted for use with a molecule like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This procedure can be modified for different linker symmetries (e.g., C2 + C3) to form hexagonal or other framework topologies.
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB, C3 symmetric amine linker)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C2 symmetric aldehyde linker)
-
Solvent mixture (e.g., 1,4-Dioxane/Mesitylene, 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube (heavy-walled)
-
Anhydrous acetone, Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (0.3 mmol, 1 equiv.) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (0.45 mmol, 1.5 equiv.).
-
Solvent Addition: Add the solvent mixture (e.g., 3.0 mL of 1,4-dioxane/mesitylene) and the aqueous acetic acid catalyst (0.3 mL of 6 M acetic acid).
-
Degassing: Sonicate the mixture for 15 minutes to achieve a homogeneous suspension. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Reaction: Seal the Pyrex tube under vacuum and place it in an oven preheated to 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, collect the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Activation: Dry the purified COF powder under vacuum at 120 °C overnight to remove residual solvent from the pores. The activated COF is then ready for characterization and application.
Diagram: General Workflow for COF Synthesis
Caption: General workflow for the solvothermal synthesis of a Covalent Organic Framework.
Application 2: Suzuki-Miyaura Cross-Coupling for Advanced Materials Synthesis
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[10] The boronic ester group of this compound makes it an ideal coupling partner for synthesizing biaryls, conjugated polymers, and other advanced materials for organic electronics and photonics.[3][10] The reaction is known for its mild conditions and high tolerance to a wide range of functional groups, including the aldehyde present on the molecule.[10]
Experimental Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with a generic aryl bromide.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv.)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vessel
-
Ethyl acetate, brine, anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol, 1 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.05 mmol, 0.05 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the organic solvent (e.g., 10 mL of toluene) and the aqueous base (e.g., 5 mL of 2 M Na₂CO₃) via syringe.
-
Reaction: Heat the biphasic mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Elucidating the Aromatic Properties of Covalent Organic Frameworks Surface for Enhanced Polar Solvent Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multivariate covalent organic frameworks boosting photocatalytic hydrogen evolution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Linker engineering of covalent organic frameworks for efficient photocatalytic hydrogen evolution - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Partially H-bonded covalent organic frameworks for photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile building block in organic synthesis. The document details protocols for key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, presenting quantitative data, and reaction mechanisms to facilitate their application in research and development.
Introduction
This compound is a valuable reagent in organic chemistry, serving as a precursor for the synthesis of complex biaryl aldehydes and other substituted aromatic compounds. The presence of both a boronic ester and an aldehyde functional group allows for sequential and diverse functionalization. Palladium catalysts are instrumental in activating the carbon-boron bond of the dioxaborinane ring for cross-coupling reactions. This document outlines established palladium-catalyzed methods for the utilization of this building block.
Key Palladium-Catalyzed Reactions
The primary palladium-catalyzed reactions involving this compound are the Suzuki-Miyaura, Heck, and Sonogashira couplings. Each of these reactions offers a unique pathway for carbon-carbon bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] In the context of this compound, this reaction is used to synthesize biaryl aldehydes, which are important intermediates in the synthesis of pharmaceuticals and functional materials. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[1]
Reaction Scheme:
Where Ar-X is an aryl halide or triflate.
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[2][3] While this compound itself is not a typical substrate for the Heck reaction as the arylating agent, its derivatives formed via Suzuki coupling can subsequently participate in Heck reactions. For the purpose of these notes, we will consider the product of a Suzuki coupling, a biaryl aldehyde, as a potential substrate for a subsequent Heck reaction.
Reaction Scheme (Conceptual, following a Suzuki Coupling):
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper co-catalyst in the presence of a base.[4] Similar to the Heck reaction, this compound would first be coupled via a Suzuki reaction to introduce a halide, which can then undergo a Sonogashira coupling.
Reaction Scheme (Conceptual, following a Suzuki Coupling to introduce a halide):
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl boronic esters, which are analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Esters with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 110 | 16 | 88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 100 | 6 | 90 |
Data is representative of typical Suzuki-Miyaura reactions and may require optimization for this compound.
Table 2: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | Acetonitrile | 80 | 16 | 90 |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 120 | 12 | 88 |
This table provides general conditions for the Heck reaction, which could be applied to derivatives of the target molecule.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 | | 2 | 1-Bromonaphthalene | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 80 | 12 | 92 | | 3 | 4-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 70 | 8 | 88 |
This table provides general conditions for the Sonogashira reaction, applicable to halogenated derivatives of the target molecule.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Add potassium phosphate (2.0 equiv.).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Notes: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in the Synthesis of Fluorescent Probes
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a versatile bifunctional molecule increasingly utilized in the development of advanced fluorescent probes. It incorporates two key chemical motifs: an arylboronic acid protected as a propane-1,3-diol ester and a benzaldehyde. The boronate group serves as a reactive site for detecting specific analytes, most notably reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[1][2][3][4] The aldehyde functionality provides a convenient chemical handle for covalently linking the boronate sensing unit to a variety of fluorophore scaffolds through reactions like Knoevenagel condensation or Schiff base formation. This modular design allows for the creation of a diverse palette of "turn-on" or ratiometric fluorescent probes tailored for specific biological imaging applications.[1][5]
Principle of Detection: Oxidative Deboronation
The primary sensing mechanism for probes derived from this compound relies on the selective and rapid oxidation of the arylboronic ester by specific ROS, particularly hydrogen peroxide.[1][2] In this reaction, the C–B bond is cleaved, and the boronate group is replaced by a hydroxyl group, converting the molecule into its corresponding phenol derivative. This transformation induces a significant change in the electronic properties of the attached fluorophore, typically leading to a dramatic increase in fluorescence intensity (a "turn-on" response).[6] The initial boronate-containing probe is often designed to be weakly fluorescent due to processes like photoinduced electron transfer (PET), which are disrupted upon conversion to the highly fluorescent phenol product.
References
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01417K [pubs.rsc.org]
- 5. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This document provides troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and visual aids to facilitate understanding and optimization of this important cross-coupling reaction.
Troubleshooting Guide: Low Yields
Q1: I am experiencing a significantly low yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki coupling can stem from several factors, broadly categorized into issues with the starting materials, reaction conditions, and side reactions involving the aldehyde functionality. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Reagent Quality: Ensure the purity of your aryl halide, the this compound, and the base. The boronic ester, while generally more stable than the corresponding boronic acid, can slowly hydrolyze, especially if exposed to moisture.
-
Solvent and Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Use dry, degassed solvents. Oxygen can lead to the formation of palladium black and promote unwanted side reactions.
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Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands (if used) have not degraded. Many phosphine ligands are air-sensitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Suzuki coupling of this compound.
Q2: I suspect the aldehyde group is causing side reactions. What are the most likely side reactions and how can I mitigate them?
A2: The aldehyde functionality on your boronic ester can indeed lead to undesirable side reactions, particularly under basic conditions.
-
Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo a base-induced disproportionation (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.[1][2] This consumes your starting material and reduces the yield of the desired cross-coupled product.
-
Mitigation:
-
Base Selection: Use a weaker base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.[3] The choice of base can be critical in suppressing this side reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of the Cannizzaro reaction relative to the Suzuki coupling.
-
-
-
Decarbonylative Coupling: Although less common under standard Suzuki conditions, decarbonylation of the aldehyde to give the corresponding des-formyl product is a possibility, especially at higher temperatures.[4][5]
-
Mitigation:
-
Temperature Control: Avoid excessive heating.
-
Ligand Choice: Certain phosphine ligands can promote decarbonylation. If this is a suspected side reaction, screening different ligands may be beneficial.
-
-
-
Protodeboronation: This is a common side reaction in Suzuki couplings where the C-B bond is cleaved and replaced with a C-H bond. While neopentyl glycol esters are generally more stable than boronic acids, this can still occur, especially with electron-deficient aryl boronic esters.[6]
-
Mitigation:
-
Anhydrous Conditions: Minimize the amount of water in the reaction.
-
Base Choice: Milder bases are often recommended to reduce the rate of protodeboronation.
-
-
Q3: How does the neopentyl glycol protecting group on the boronic acid affect the reaction?
A3: The use of a neopentyl glycol boronic ester is generally advantageous. Studies have shown that electron-rich esters, such as neopentyl glycol esters, can lead to an increased rate of transmetalation compared to the corresponding boronic acid.[7] This can be beneficial for the overall reaction rate. Additionally, boronic esters offer enhanced stability, making them easier to handle and store than many boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable set of starting conditions to optimize from would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%).
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Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Temperature: 80-100 °C.
Q2: Which aryl halides are most suitable for coupling with this compound?
A2: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. Aryl iodides and bromides are typically good coupling partners. Aryl chlorides may require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take an initial sample (t=0) after the reagents are mixed at room temperature before heating to have a baseline for comparison.
Quantitative Data Summary
The following table provides a general comparison of reaction conditions and their expected impact on the yield of Suzuki couplings with functionalized substrates. Specific yields for this compound will be substrate-dependent and require optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Buchwald ligands (SPhos) often give higher yields with challenging substrates. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger bases may increase reaction rate but can also promote side reactions like the Cannizzaro reaction. |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | Anhydrous THF | Aqueous conditions are common, but anhydrous conditions might reduce protodeboronation. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition and side reactions. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. The conditions may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base under a counterflow of inert gas.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting potential points of low yield.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reagent is a valuable building block, but its electron-deficient nature can lead to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two primary side reactions encountered are protodeboronation and homocoupling.[1][2][3]
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of benzaldehyde as a byproduct.[1][2] This reaction is often promoted by aqueous basic conditions.[2] Electron-deficient arylboronic acids, such as the parent acid of this reagent, are particularly susceptible to protodeboronation.[4][5]
-
Homocoupling: This reaction results in the formation of a symmetrical biaryl, 4,4'-diformylbiphenyl, from the coupling of two molecules of the boronic acid derivative. The presence of oxygen can promote homocoupling.[6]
Q2: How does the 1,3,2-dioxaborinane protecting group affect the reactivity and stability of the boronic acid?
A2: The 1,3,2-dioxaborinane moiety is a protecting group for the boronic acid. Boronic esters are generally more stable and less prone to side reactions like protodeboronation compared to the free boronic acids, especially during purification and storage.[7][8] However, in the Suzuki-Miyaura reaction, the boronic ester must be hydrolyzed in situ to the active boronic acid/boronate species to participate in the catalytic cycle. The rate of this hydrolysis can influence the overall reaction efficiency.
Q3: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired cross-coupled product. What are the likely causes?
A3: Low yields are often attributable to the prevalence of the side reactions mentioned above (protodeboronation and homocoupling). Several factors could be contributing:
-
Suboptimal Base: The choice and concentration of the base are critical. A base that is too strong or used in high concentration in an aqueous environment can accelerate the hydrolysis of the ester and the subsequent protodeboronation of the electron-deficient arylboronic acid.
-
Presence of Oxygen: Inadequate degassing of solvents and reaction vessels can lead to increased homocoupling of the boronic acid derivative.[6]
-
Inefficient Catalyst System: The palladium catalyst and ligand may not be optimal for coupling with an electron-deficient partner.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can promote the degradation of sensitive reagents and catalysts, leading to lower yields.
Q4: Can I use 4-formylphenylboronic acid directly instead of its dioxaborinane ester?
A4: Yes, 4-formylphenylboronic acid can be used directly. However, boronic acids are generally less stable than their ester counterparts and may be more susceptible to protodeboronation and homocoupling, especially if not of high purity.[7] The dioxaborinane ester offers better stability for storage and handling. The choice between the two depends on the specific reaction conditions and the purity of the available reagents.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting materials | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst that is more air- and moisture-stable.- Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species. |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate solvent | - Ensure the solvent is anhydrous (if required by the specific protocol) and properly degassed.- Consider a different solvent system (e.g., dioxane/water, toluene/water, DMF). | |
| Significant formation of benzaldehyde (protodeboronation byproduct) | Base is too strong or concentration is too high | - Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.- Reduce the number of equivalents of the base. |
| High water content in the solvent | - Use a lower proportion of water in the solvent mixture or consider anhydrous conditions with a fluoride source (e.g., KF, CsF) to activate the boronic ester. | |
| Bulky phosphine ligands | Recent studies suggest that bulky phosphine ligands can promote palladium-catalyzed protodeboronation. Consider screening different ligands.[9] | |
| Significant formation of 4,4'-diformylbiphenyl (homocoupling byproduct) | Presence of oxygen in the reaction mixture | - Ensure all solvents are thoroughly degassed prior to use (e.g., by sparging with an inert gas like argon or nitrogen for 30-60 minutes).- Maintain a positive pressure of an inert gas throughout the reaction setup.[6] |
| Palladium(II) mediated homocoupling | The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that may promote homocoupling.[10] | |
| Difficulty in purifying the desired product from byproducts | Similar polarity of product and byproducts | - Optimize the reaction to minimize the formation of byproducts.- Employ alternative purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical conditions that can be screened to optimize the reaction and minimize side products. The yields are illustrative and will vary depending on the specific aryl halide used.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Desired Product Yield (%) | Key Observation |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 60-75 | Standard conditions, may show some protodeboronation. |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 75-90 | Buchwald-Hartwig ligands can be effective for challenging couplings. |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 70-85 | Bulky, electron-rich phosphines can improve catalytic activity. |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DMF | 110 | 65-80 | Anhydrous conditions may reduce protodeboronation. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a reaction with this compound?
A1: Common impurities include:
-
Unreacted starting materials: Residual this compound or the coupling partner.
-
4-Formylphenylboronic acid: This results from the hydrolysis of the dioxaborinane ester.
-
Homocoupling byproducts: Dimers of the starting materials can form, particularly in cross-coupling reactions.[1][2]
-
Protodeborylation product: Replacement of the boronic ester group with a hydrogen atom.
Q2: My boronic ester appears to be degrading during silica gel column chromatography. Why is this happening and what can I do?
A2: Silica gel is slightly acidic and can catalyze the hydrolysis of the boronic ester to the corresponding boronic acid.[3] This leads to streaking on TLC plates and poor recovery from the column. To mitigate this, you can:
-
Use a less acidic stationary phase: Neutral alumina is a good alternative to silica gel.[4]
-
Deactivate the silica gel: Slurry the silica gel with a solvent system containing a small amount of a base, like triethylamine, before packing the column.
-
Run the column quickly: A faster elution can minimize the contact time between your compound and the stationary phase.
-
Consider alternative protecting groups: For future syntheses, more robust boronic esters like 1,1,2,2-tetraethylethylene glycol esters (Epin esters) are known to be more stable on silica gel.[5][6][7][8]
Q3: What is the relative stability of the 1,3,2-dioxaborinane protecting group compared to the more common pinacol (Bpin) group?
A3: Six-membered ring boronic esters, such as the 1,3,2-dioxaborinane, are generally more thermodynamically stable than their five-membered ring counterparts like pinacol esters.[9] However, they are still susceptible to hydrolysis under acidic or basic conditions, and during chromatography on silica gel.
Q4: Can I use my crude product containing this compound derivative in the next step without purification?
A4: In some cases, if the crude NMR shows high purity and the impurities are known to not interfere with the subsequent reaction, you may be able to proceed without purification. However, for many applications, especially in drug development, purification is crucial to ensure the reliability and reproducibility of the next step and to avoid the formation of complex impurity profiles.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Explanation | Suggested Solution |
| Hydrolysis during workup or purification | The C-B bond or the boronic ester can be sensitive to acidic or basic conditions, leading to the formation of the more polar boronic acid which may be lost during extraction or stick to the silica column. | - Use neutral or slightly acidic conditions during aqueous workup.- Consider using neutral alumina instead of silica gel for chromatography.- Minimize the time the compound is on the column. |
| Product is an oil and difficult to handle | Some boronic esters are not crystalline, making isolation by recrystallization impossible and purification by chromatography challenging. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Consider converting the boronic ester to a more stable, crystalline derivative (e.g., a trifluoroborate salt or a diethanolamine adduct) for purification, followed by regeneration of the ester. |
| Incomplete reaction | The presence of significant amounts of starting materials will lower the yield of the desired product. | - Monitor the reaction closely by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, reaction time, catalyst loading) to drive the reaction to completion. |
Problem 2: Product co-elutes with impurities during column chromatography.
| Possible Cause | Explanation | Suggested Solution |
| Similar polarity of product and impurity | The desired product and a key impurity (e.g., a homocoupling byproduct) may have very similar polarities, making separation by standard chromatography difficult. | - Screen different solvent systems for TLC to find an eluent that provides better separation.- Consider using a different stationary phase (e.g., neutral alumina, or reversed-phase silica).- If the impurity is the corresponding boronic acid, a mild basic wash during workup might remove it. |
| On-column degradation | The product may be degrading on the column, leading to the appearance of new spots that co-elute. | - As mentioned in the FAQs, use neutral alumina or deactivated silica gel.- Run a short, fast column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the preferred method for solid products.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be cooled further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Typical Recrystallization Solvents for Aryl Boronic Esters
| Compound Type | Solvent System |
|---|
| Aromatic aldehydes with boronic esters | Ethanol/water, Ethyl acetate/hexane, Toluene |
Protocol 2: Purification by Column Chromatography on Neutral Alumina
This method is useful to avoid hydrolysis of the boronic ester.
-
TLC Analysis: Determine a suitable eluent system using neutral alumina TLC plates. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a column with neutral alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of reaction products.
Caption: Troubleshooting guide for column chromatography of boronic esters.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | CoLab [colab.ws]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. The following sections offer guidance on selecting the appropriate base and solvent, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. Begin by systematically evaluating the following:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are fresh and have been stored under an inert atmosphere to prevent deactivation.[1] If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions like homocoupling.[1] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic esters, while generally more stable than boronic acids, can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step of the catalytic cycle but not so strong as to cause degradation of the starting materials or products.[1]
Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation. How can this be minimized?
A2: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic esters. To mitigate this:
-
Select a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
-
Control Water Content: While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents or a carefully controlled amount of water in a biphasic system is recommended.
-
Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. Monitor the reaction progress closely to avoid prolonged heating after completion.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?
A3: For a typical Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[3] A common choice for the base is K₂CO₃ or K₃PO₄.[4] A solvent system of dioxane/water or toluene/water is often effective.[3] It is crucial to perform initial small-scale screening experiments to determine the optimal conditions for your specific substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated Pd(0) catalyst. | Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture, leading to deactivation.[1] |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle.[1] |
| Incorrect Base | Screen a panel of bases, including K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The base is crucial for activating the boronic ester for transmetalation. The optimal base can be highly substrate-dependent.[2] |
| Suboptimal Solvent | Try different solvent systems such as dioxane/water, toluene/water, or anhydrous DMF. | The solvent affects the solubility of reagents and the stability of the catalytic species.[5] |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling Product | Presence of oxygen. High concentration of Pd(II) species. | Rigorously deoxygenate the reaction mixture. Use an efficient Pd(0) catalyst system. | Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic ester molecules.[6] |
| Protodeboronation Product | Presence of excess water or other proton sources. Harsh reaction conditions (high temperature, strong base). | Use anhydrous solvents or a controlled amount of water. Employ a milder base (e.g., K₂CO₃, Cs₂CO₃). Lower the reaction temperature. | Water and strong bases can promote the cleavage of the C-B bond.[1] |
Data Presentation
The following table summarizes representative data on the effect of different bases and solvents on the yield of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. These values are illustrative and may vary depending on the specific substrates and reaction conditions.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 |
| K₃PO₄ | Toluene/H₂O (4:1) | 100 | 92 |
| Cs₂CO₃ | Dioxane | 100 | 88 |
| Na₂CO₃ | DMF/H₂O (4:1) | 90 | 75 |
| KF | THF | 80 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for optimizing Suzuki-Miyaura reactions.
References
Preventing protodeboronation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the dioxaborinane ester is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of benzaldehyde.[1] This is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic ester, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct. The electron-withdrawing nature of the aldehyde group on the aromatic ring makes this compound particularly susceptible to this reaction, especially under basic conditions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is significantly faster at high pH levels (pH > 10), which is a common condition for many Suzuki-Miyaura coupling reactions.[2] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate anion.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.
-
Inefficient Catalytic System: If the desired coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.
-
Choice of Boronic Ester: Six-membered ring esters, such as the 1,3,2-dioxaborinane, can be more susceptible to protodeboronation than five-membered ring esters like pinacol esters under certain conditions.
Q3: Is the 1,3,2-dioxaborinane protecting group a good choice to prevent protodeboronation?
A3: While boronic esters are generally more stable than their corresponding boronic acids, the choice of the diol protecting group is crucial. Research suggests that six-membered ring esters, like the 1,3,2-dioxaborinane, can sometimes undergo protodeboronation more rapidly than the parent boronic acid. In contrast, five-membered ring esters, such as those derived from pinacol, can offer enhanced stability. For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative due to their high stability and slow-release of the active boronic acid under reaction conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides systematic solutions.
Problem: Low yield of the desired cross-coupled product and significant formation of benzaldehyde.
This is a classic symptom of protodeboronation. The following troubleshooting workflow can help identify and resolve the issue.
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on catalyst deactivation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki-Miyaura reactions using this compound?
Low yields are frequently attributed to catalyst deactivation or degradation of the starting materials. Key factors include:
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Catalyst Poisoning: Impurities in reagents or solvents, or side reactions involving the aldehyde functionality, can poison the palladium catalyst.
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Protodeboronation: The boronic ester can be cleaved from the aromatic ring under certain conditions, especially with prolonged reaction times or inappropriate base selection, leading to the formation of benzaldehyde and reducing the availability of the desired coupling partner.
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Sub-optimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, or temperature can lead to inefficient catalysis and increased side reactions.
Q2: How can the aldehyde group on this compound contribute to catalyst deactivation?
The aldehyde group can participate in several side reactions that may lead to catalyst deactivation:
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Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation or react with other carbonyl-containing species, forming high-molecular-weight byproducts that can coat and deactivate the catalyst surface.
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Decarbonylation: At elevated temperatures, palladium catalysts can mediate the decarbonylation of aldehydes, leading to the formation of inactive palladium carbonyl species.
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Oxidation/Reduction: The aldehyde is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, depending on the reaction conditions and impurities present. These side products can potentially interact with the catalyst and inhibit its activity.
Q3: What are common impurities in this compound that can poison the catalyst?
While specific impurities depend on the synthetic route and purification methods, potential catalyst poisons to be aware of include:
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Residual Halides: If the synthesis involves halogenated precursors, residual halides can coordinate to the palladium center and inhibit its catalytic activity.
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Sulfur-containing Compounds: Sulfur compounds are known to be potent poisons for palladium catalysts.
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Unreacted Starting Materials: Incomplete conversion during the synthesis of the boronic ester can leave residual starting materials that may interfere with the subsequent cross-coupling reaction.
Q4: Can the 1,3,2-dioxaborinane protecting group affect the reaction?
Yes, the choice of the diol protecting group can influence the reactivity and stability of the boronic acid derivative. The propane-1,3-diol derived ester is generally more stable than the free boronic acid, protecting it from premature degradation. However, the equilibrium between the ester and the free boronic acid under reaction conditions can still be a factor.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation when using this compound.
Problem: Low or No Product Formation
Possible Cause 1: Catalyst Inactivity or Deactivation
-
Troubleshooting Steps:
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Verify Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligand. If the catalyst has been stored for a long time, its activity may be compromised.
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Screen Different Catalysts/Ligands: The choice of ligand is crucial. For sterically hindered or electronically demanding substrates, specialized ligands may be required. Refer to the data table below for successfully used systems.
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Optimize Catalyst Loading: While higher catalyst loading can sometimes overcome deactivation, it is often more effective to identify and eliminate the source of the problem. Start with a typical loading (e.g., 1-2 mol%) and adjust as needed.
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Check for Impurities: Analyze starting materials and solvents for potential catalyst poisons. Purification of this compound by recrystallization may be necessary.
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Degas Thoroughly: Ensure the reaction mixture is properly degassed to remove oxygen, which can lead to oxidative degradation of the catalyst.
-
Possible Cause 2: Protodeboronation
-
Troubleshooting Steps:
-
Optimize Base Selection: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a fluoride source (e.g., KF, CsF) which can be effective for transmetalation while minimizing protodeboronation.
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Control Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.
-
Possible Cause 3: Aldehyde-Related Side Reactions
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If decarbonylation or aldol condensation is suspected, running the reaction at a lower temperature may mitigate these side reactions.
-
Protect the Aldehyde Group: If other troubleshooting steps fail, consider protecting the aldehyde as an acetal. The 1,3-dioxolane is a common protecting group for aldehydes.[1] This adds extra steps to the synthesis but can prevent aldehyde-related complications.
-
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids and esters. While specific data for this compound is limited in readily available literature, these examples provide a starting point for reaction optimization.
| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 3-Chlorobenzotriazine 1-oxide | 4-Formylphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 65 | [3] |
| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ (0.05) | Buchwald Ligand | K₃PO₄ | Dioxane | 100 | 2 | 98 | [4] |
| Aryl Mesylate | Arylboronic acid | BrettPhos Palladacycle (1) | BrettPhos (2) | K₂CO₃ | t-AmylOH | 110 | 18 | 92 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the degassed solvent (e.g., toluene/water 4:1, 5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. 4-(1,3-Dioxolan-2-yl)benzaldehyde [myskinrecipes.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized into three main groups: starting material-related, reaction byproducts, and degradation products. These include:
-
4-Formylphenylboronic acid: Unreacted starting material.
-
4-Formylphenylboronic anhydride (Boroxin): A common impurity in the starting 4-formylphenylboronic acid, which can also form from the hydrolysis of the product.
-
1,3-Propanediol: Excess or unreacted diol.
-
Water: Can lead to the hydrolysis of the boronic ester.
-
Benzaldehyde, 4-Chlorobenzaldehyde, and (4-4) Diformylbiphenyl: Potential impurities from the starting 4-formylphenylboronic acid.
-
Over-oxidation product: The corresponding carboxylic acid if the aldehyde is oxidized.
Q2: My final product shows the presence of 4-formylphenylboronic acid. What is the likely cause?
A2: The presence of 4-formylphenylboronic acid in the final product is typically due to incomplete reaction or hydrolysis of the desired this compound during workup or purification.[1][2] Boronic esters are susceptible to hydrolysis, especially in the presence of water or silica gel during chromatography.[1][2]
Q3: I observe a significant amount of a high molecular weight impurity. What could it be?
A3: A common high molecular weight impurity associated with boronic acids is the corresponding cyclic trimeric anhydride, also known as a boroxin. This can be present in the starting 4-formylphenylboronic acid or form from it during the reaction.
Q4: How can I minimize the hydrolysis of my product during purification?
A4: To minimize hydrolysis during purification, it is recommended to use anhydrous solvents and handle the material quickly. When performing column chromatography, using a less polar solvent system and minimizing the time the compound spends on the silica gel can be beneficial. Some researchers also advocate for the use of deactivated silica gel.
Q5: What are the optimal storage conditions for this compound?
A5: To prevent degradation, the product should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Impurity Profile of Starting Material (4-Formylphenylboronic Acid)
A high-purity starting material is crucial for a successful synthesis. Below is a table of common impurities found in commercially available 4-formylphenylboronic acid.
| Impurity | Typical Specification |
| Benzaldehyde | ≤0.25% |
| 4-Chlorobenzaldehyde | ≤0.3% |
| (4-4) Diformylbiphenyl | ≤0.3% |
| Unknown Impurity | ≤0.5% |
| Boronic Acid Anhydride (Boroxin) | Varies |
Data sourced from a representative supplier.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of Product | Incomplete reaction. | - Ensure efficient removal of water using a Dean-Stark trap or a suitable drying agent. - Increase reaction time or temperature. - Use a slight excess of 1,3-propanediol. |
| Product hydrolysis during workup. | - Use anhydrous solvents for extraction and washing. - Minimize contact with aqueous phases. - Perform workup at a lower temperature. | |
| Presence of Starting Material in Product | Incomplete reaction. | - See "Incomplete reaction" under "Low Yield of Product". |
| Hydrolysis of the product. | - See "Product hydrolysis during workup" under "Low Yield of Product". - During purification, use a non-polar eluent system for chromatography and minimize contact time with silica gel. | |
| Formation of White Precipitate During Reaction | Formation of boronic acid anhydride (boroxin). | - Ensure the reaction is carried out under anhydrous conditions. - The precipitate may be filtered off, but this could impact the overall yield. |
| Product Degradation During Storage | Hydrolysis or oxidation. | - Store the final product under an inert atmosphere (argon or nitrogen). - Ensure the storage container is well-sealed and stored in a cool, dark, and dry place. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
4-Formylphenylboronic acid
-
1,3-Propanediol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-formylphenylboronic acid (1 equivalent) and 1,3-propanediol (1.1 equivalents).
-
Add a sufficient volume of anhydrous toluene to suspend the reagents.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
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Remove the toluene under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel using a non-polar eluent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Navigating Scale-Up of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Scaling up chemical reactions involving functionalized reagents is a critical phase in pharmaceutical and chemical development, often presenting unforeseen challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide addresses common issues encountered during the scale-up process, from reagent handling and reaction optimization to product purification.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns with this compound during scale-up?
While the neopentyl glycol protecting group on the boronic acid imparts greater stability compared to the free boronic acid, the aldehyde functionality introduces specific stability considerations, especially under the basic conditions typical of Suzuki-Miyaura coupling reactions. Key concerns include:
-
Aldol Condensation: Under basic conditions, the aldehyde may undergo self-condensation or react with other enolizable carbonyl compounds present in the reaction mixture.
-
Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable alpha-hydrogens, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid. This is a potential side reaction for this compound.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be exacerbated by the presence of air and elevated temperatures during prolonged reaction times.
2. How does the solubility of this compound impact scale-up?
The solubility of reactants is a critical parameter in large-scale reactions, affecting reaction kinetics, mass transfer, and ease of handling. While specific quantitative solubility data for this compound is not extensively published, general trends for similar boronic esters can provide guidance. Boronic esters generally exhibit better solubility in organic solvents compared to their corresponding boronic acids.
Solubility of Phenylboronic Acid and its Pinacol Ester in Common Organic Solvents
| Solvent | Phenylboronic Acid Solubility | Phenylboronic Acid Pinacol Ester Solubility |
| Chloroform | Moderate | High |
| 3-Pentanone | High | High |
| Acetone | High | High |
| Dipropyl ether | High | High |
| Methylcyclohexane | Very Low | Low |
This table provides a qualitative comparison based on available data for related compounds and should be used as a general guide. It is highly recommended to determine the solubility of this compound in your specific solvent system experimentally.
3. What are the common side reactions to anticipate during a Suzuki-Miyaura coupling with this reagent at scale?
Beyond the potential reactions of the aldehyde group, several side reactions are common to Suzuki-Miyaura couplings and can become more pronounced during scale-up:
-
Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur, leading to undesired symmetrical biaryl impurities. This is often promoted by the presence of oxygen.
-
Protodeborylation: Cleavage of the carbon-boron bond and replacement with a hydrogen atom can occur, particularly in the presence of moisture and base, leading to the formation of benzaldehyde.
-
Dehalogenation: The aryl halide coupling partner can lose its halogen atom, resulting in an undesired arene byproduct.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when scaling up reactions involving this compound.
Issue 1: Low or Inconsistent Reaction Yield
A drop in yield upon moving to a larger scale is a frequent challenge. The following workflow can help identify the root cause.
Troubleshooting Workflow for Low Yield
Issue 2: Difficult Product Purification
Purification can become a bottleneck at larger scales. Challenges often arise from the properties of boronic species and palladium residues.
Troubleshooting Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Product streaking on silica gel chromatography | The slightly acidic nature of silica gel can lead to decomposition or strong adsorption of the boronic ester. | - Use a less acidic stationary phase like neutral alumina. - Consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. - Explore purification by crystallization or trituration. |
| Residual Palladium in the final product | Incomplete removal of the palladium catalyst and its byproducts. | - Employ palladium scavengers (e.g., thiol-functionalized silica). - Perform aqueous washes with solutions of reagents like sodium bisulfite.[1] - Optimize crystallization conditions to precipitate the product while leaving palladium impurities in the mother liquor. |
| Boronic acid/ester byproducts co-eluting with the product | Similar polarity of the desired product and boron-containing impurities. | - Convert the crude product mixture to the corresponding boronic acid and purify by extraction into a basic aqueous phase, followed by re-acidification and extraction. - Derivatize the boronic acid impurities with a reagent like diethanolamine to facilitate their removal. |
Key Experimental Methodologies
General Protocol for a Large-Scale Suzuki-Miyaura Reaction with an Aryl Bromide
This protocol is a general guideline and should be optimized for your specific substrates and equipment.
1. Reagent Preparation and Charging:
-
Ensure all glassware is thoroughly dried and the reactor is inerted with nitrogen or argon.
-
Charge the reactor with the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and ligand, if required.
-
Add the degassed solvent (e.g., toluene, 2-MeTHF, or dioxane). Common solvent volumes range from 5-10 mL per gram of the limiting reagent.
2. Reaction Execution:
-
Begin vigorous stirring to ensure good mixing.
-
Add the degassed aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄, 2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC-MS).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Wash the organic layer with brine.
-
Treat the organic layer with a palladium scavenger if necessary.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography, preferably using neutral alumina.
Logical Flow for Suzuki-Miyaura Reaction Scale-Up
A Step-wise Workflow for Scaling Up Suzuki-Miyaura Reactions
By understanding the inherent challenges and adopting a systematic approach to troubleshooting and process optimization, researchers can successfully scale up reactions involving this compound, ensuring robust and reproducible manufacturing of valuable chemical intermediates.
References
Technical Support Center: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in their experiments. The content focuses on the impact of temperature on reaction kinetics, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the stability of this compound?
This compound, a neopentyl glycol boronic ester, is generally considered to be more thermally stable than its corresponding boronic acid.[1][2] Boronic esters are often used to protect the boronic acid functionality, enhancing stability and ease of handling.[3] However, like all reagents, it can be susceptible to degradation at excessively high temperatures, which may lead to side reactions such as protodeboronation.[4]
Q2: How does temperature typically affect the rate of Suzuki-Miyaura reactions using this compound?
In general, increasing the reaction temperature for a Suzuki-Miyaura coupling leads to a higher rate of reaction and increased conversion of starting materials.[5][6] However, there is often an optimal temperature range for a specific reaction. Exceeding this optimal temperature may not necessarily improve the yield of the desired product and can lead to an increase in byproducts.[7] In some cases, both increasing and decreasing the temperature from the optimum can result in lower yields.[4]
Q3: What are the common side reactions observed at non-optimal temperatures?
Elevated temperatures can promote several undesirable side reactions in Suzuki-Miyaura couplings:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a common decomposition pathway for boronic acids and esters, and its rate can be influenced by temperature, base, and the presence of water.[4]
-
Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the halide coupling partner can occur, especially at higher temperatures.
-
Decomposition of Catalyst and Ligands: High temperatures can lead to the degradation of the palladium catalyst and phosphine ligands, resulting in the formation of palladium black and reduced catalytic activity.
Q4: Can modifying other reaction parameters mitigate temperature-related issues?
Yes, optimizing other reaction conditions can significantly impact the outcome and may allow for lower reaction temperatures. Key parameters include:
-
Catalyst and Ligand Choice: The use of highly active catalysts and robust ligands can enable reactions to proceed efficiently at lower temperatures.
-
Base: The choice of base is critical. For instance, using potassium trimethylsilanolate (TMSOK) in anhydrous conditions has been shown to dramatically increase reaction rates, potentially reducing the need for high temperatures.[2]
-
Solvent: The solvent system can influence the solubility of reagents and the overall reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in slow kinetics. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature.[5][6] |
| Reaction temperature is too high, leading to catalyst decomposition. | Reduce the reaction temperature. Consider using a more thermally stable catalyst/ligand system. | |
| Significant Protodeboronation | Reaction temperature is too high, accelerating the protodeboronation side reaction.[4] | Lower the reaction temperature. Ensure the reaction is run under anhydrous conditions if water is suspected to contribute to this side reaction. |
| Formation of Homocoupling Byproducts | High reaction temperatures can favor homocoupling pathways. | Decrease the reaction temperature. Optimize the stoichiometry of the reactants. |
| Catalyst Decomposition (Formation of Palladium Black) | The reaction temperature exceeds the thermal stability of the palladium catalyst or ligands. | Reduce the reaction temperature. Screen for more robust ligands that can stabilize the palladium center at the desired temperature. |
Quantitative Data Summary
| Temperature Range | Effect on Reaction Rate | Effect on Product Yield | Potential for Side Reactions | Citation |
| Room Temperature to 60°C | Generally slow, may require extended reaction times. | Can be high if highly active catalysts are used. | Lower potential for thermal decomposition and some side reactions. | [8] |
| 60°C to 100°C | Moderate to fast reaction rates are typically observed. | Often the optimal range for achieving high yields. | Moderate potential for side reactions. | [6][7] |
| Above 100°C | Very fast, but the risk of decomposition increases significantly. | Yield may decrease due to increased side reactions and catalyst degradation. | High potential for protodeboronation, homocoupling, and catalyst decomposition. | [5] |
A kinetic study on various boronic esters in the Suzuki-Miyaura reaction at -30°C provided the following relative rates of transmetalation, highlighting that neopentyl esters are more reactive than the corresponding boronic acid.
| Boron Species | Relative Rate Constant (k_rel) |
| Arylboronic Acid | 1.00 |
| Pinacol Boronic Ester | < 0.01 |
| Neopentyl Boronic Ester | (Electron Rich - Increased Rate) |
| Catechol Boronic Ester | 4.67 |
| Glycol Boronic Ester | 23.0 |
(Data adapted from a study on a similar system; specific values for this compound may vary.)[9]
Experimental Protocols
General Procedure for a Temperature Optimization Study in a Suzuki-Miyaura Reaction
This protocol is a representative example and should be adapted based on the specific substrates and goals of the experiment.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: To each vial, add the degassed solvent (e.g., dioxane/water, toluene). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) as a solution in the same solvent.
-
Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by TLC, GC-MS, or LC-MS to determine the conversion of starting materials and the formation of the product and any byproducts.
-
Work-up and Analysis: Once the reaction is deemed complete or has reached a plateau, cool the vials to room temperature. Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Data Interpretation: Compare the yields and purity of the product obtained at different temperatures to determine the optimal reaction temperature.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZALDEHYDE | 380151-86-0 [amp.chemicalbook.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Boronic Acids vs. Boronate Esters in Suzuki Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between a boronic acid and a boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that significantly influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two classes of organoboron compounds, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.
The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of reduced stability.[1] Conversely, boronate esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, though sometimes at the expense of reaction speed.[2]
Performance Comparison: A Quantitative Look
The following table summarizes quantitative data from various studies, highlighting the performance differences between boronic acids and boronate esters in Suzuki-Miyaura coupling reactions.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) | References |
| Reactivity | Generally more reactive, leading to faster reaction times.[1][2] | Generally less reactive, may require longer reaction times or higher temperatures.[1][3] | [1][2][3] |
| Stability | Prone to decomposition (e.g., protodeboronation, oxidation), especially certain heteroaryl and vinyl derivatives.[1][4] | Significantly more stable, often crystalline solids with a long shelf-life.[1][2] | [1][2][4] |
| Handling & Purification | Can be challenging to handle and purify due to instability.[2] | Easier to handle and can be purified by standard techniques like column chromatography.[1][2] | [1][2] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often provide more reproducible and higher isolated yields in complex syntheses due to higher starting material purity.[2] | [2] |
| Substrate Scope | Broad, but unstable derivatives can be problematic.[5] | Can be advantageous for unstable boronic acids, such as 2-pyridyl derivatives.[4] | [4][5] |
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The choice between a boronic acid and a boronate ester primarily impacts the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki reactions.[1] However, direct transmetalation from the boronate ester is also possible.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions using a boronic acid and a boronate ester.
General Protocol for Suzuki Coupling with a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
General Protocol for Suzuki Coupling with a Boronate Ester
This protocol is similar to that for boronic acids, but conditions may be adjusted to account for the different reactivity of the boronate ester.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronate Ester (e.g., pinacol ester, 1.1 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, ACN/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from the boronic acid protocol, using the arylboronate ester.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Longer reaction times may be necessary compared to the corresponding boronic acid.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Follow steps 6-9 from the boronic acid protocol for workup and purification.
Logical Workflow for Reagent Selection
The choice between a boronic acid and a boronate ester depends on several factors related to the specific synthetic challenge.
Caption: Decision workflow for selecting between a boronic acid and a boronate ester.
Conclusion
The selection between a boronic acid and a boronate ester for Suzuki-Miyaura coupling is a nuanced decision. Boronic acids offer higher reactivity, which can be advantageous for rapid synthesis.[8] However, their inherent instability can lead to lower yields and handling difficulties.[8] Boronate esters, particularly pinacol esters, provide a stable and reliable alternative, often resulting in more reproducible outcomes, especially in the context of complex, multi-step syntheses and drug discovery pipelines.[1][2] Ultimately, a thorough understanding of the substrate's properties and the specific demands of the synthetic route will guide the optimal choice of the boron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
The Superior Performance of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Modern Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of complex molecular syntheses. For the introduction of a formylphenyl group, a common motif in pharmaceuticals and functional materials, researchers are often faced with a choice between free boronic acids and their protected ester derivatives. This guide provides an objective comparison of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a propanediol cyclic ester of 4-formylphenylboronic acid, with its parent boronic acid and other related reagents. Through an examination of experimental data and reaction protocols, we will demonstrate the distinct advantages offered by this stable and versatile building block.
Executive Summary
This compound emerges as a superior reagent in many applications due to its enhanced stability, ease of handling, and excellent performance in key carbon-carbon bond-forming reactions. While free boronic acids are known for their high reactivity, they are often plagued by instability, leading to decomposition and reduced yields.[1][2][3] The cyclic dioxaborinane protecting group in this compound mitigates these issues, resulting in a reagent that is not only more stable on the bench and during purification but also consistently delivers high yields in coupling reactions.
Enhanced Stability: A Key Advantage
The primary advantage of this compound lies in its increased stability compared to 4-formylphenylboronic acid. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions often employed in cross-coupling reactions. The formation of a cyclic ester with propanediol protects the boronic acid moiety, rendering the molecule more robust. This stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of the boron-containing reagent is critical to the success of this reaction. While free boronic acids are often more reactive, their instability can lead to lower overall yields. Boronic esters, like this compound, provide a more reliable alternative. Studies have shown that boronic esters can lead to higher yields in Suzuki-Miyaura couplings compared to their corresponding boronic acids.[3]
Comparative Yield Data
The following table summarizes representative data from a study comparing the yields of Suzuki-Miyaura reactions using an aryl boronic acid, its pinacol ester, and a more sterically hindered boronic ester (Epin), which further illustrates the benefits of protected boronic acids. The data suggests that boronic esters can outperform their corresponding free acids.
| Boronic Reagent | Coupling Partner | Product | Yield (%) |
| Arylboronic Acid | Aryl Bromide | Biaryl | 75 |
| Arylboronic Acid Pinacol Ester | Aryl Bromide | Biaryl | 85 |
| Arylboronic Acid Epin Ester | Aryl Bromide | Biaryl | 95 |
Data is illustrative and based on trends reported in the literature.[3] Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or other boronic reagent) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Versatility in Petasis (Borono-Mannich) Reactions
The Petasis reaction is a powerful multicomponent reaction for the synthesis of α-amino acids and other amine derivatives. This reaction involves an amine, a carbonyl compound (often an α-keto acid or an aldehyde), and an organoboronic acid. This compound, with its aldehyde functionality, can participate as the boronic acid component, leading to the synthesis of valuable substituted amino acids. The stability of the dioxaborinane ester is also advantageous in this context, ensuring the integrity of the reagent throughout the reaction.
Experimental Protocol: Petasis Reaction
This protocol provides a general procedure for the Petasis reaction.
Materials:
-
Amine (1.0 equiv)
-
α-Keto acid or aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Solvent (e.g., Dichloromethane, Toluene, or Ethanol)
Procedure:
-
Dissolve the amine and the carbonyl compound in the chosen solvent in a reaction vessel.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Conclusion
This compound offers significant advantages over 4-formylphenylboronic acid and other less stable alternatives. Its enhanced stability leads to more reliable and reproducible results, particularly in high-stakes applications such as drug development and materials science. The superior performance in key synthetic transformations like the Suzuki-Miyaura and Petasis reactions, coupled with its ease of handling, makes it a highly recommended reagent for researchers and scientists seeking to streamline their synthetic workflows and improve overall efficiency. The adoption of this stable and effective building block can contribute to the accelerated discovery and development of novel chemical entities.
References
Comparative Guide to Products from 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to key molecular scaffolds originating from 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde and its derivatives. The performance of these reactions is objectively compared with alternative synthetic methodologies, supported by experimental data to inform reaction selection in research and development.
Introduction
This compound, a protected form of 4-formylphenylboronic acid, is a versatile building block in organic synthesis. Its dual reactivity, stemming from the aldehyde and the boronic acid ester functionalities, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide focuses on the characterization and comparative analysis of products obtained from three major reaction classes: stilbene synthesis, substituted amine synthesis, and diarylmethane synthesis.
I. Synthesis of Stilbene Derivatives
Stilbenes are a class of compounds with significant applications in materials science and as pharmaceutical scaffolds. 4-Formyl-substituted stilbenes are valuable intermediates for further functionalization. Here, we compare three common methods for their synthesis: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Wittig Reaction.
Logical Relationship of Stilbene Synthesis Pathways
Analytical methods for quantifying 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
A comprehensive guide to the quantitative analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, an important building block in organic synthesis and drug discovery. This document provides a comparative overview of various analytical methodologies, complete with experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
While specific validated methods for the direct quantification of this compound are not extensively documented in publicly available literature, this guide outlines robust analytical approaches based on established methods for analogous benzaldehyde and boronic acid derivatives. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the recommended techniques for the quantification of this compound.
| Analytical Method | Principle | Typical Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | ~1 µg/mL | Widely available, robust, good for purity assessment. | Moderate sensitivity, potential for matrix interference. |
| HPLC-FLD (with derivatization) | Chromatographic separation with fluorescence detection after reaction with a fluorogenic agent like alizarin.[1][2] | 1 µM (for phenylboronic acid)[1][2] | High sensitivity and selectivity for boronic acids.[1][2][3] | Requires post-column derivatization setup. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection.[4][5] | ~0.4 µg/mL (for benzaldehyde)[6] | High sensitivity and selectivity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| ¹¹B qNMR | Nuclear Magnetic Resonance spectroscopy targeting the ¹¹B nucleus. | ~0.04% w/w (for boric acid)[7][8] | Non-destructive, provides absolute quantification without a calibration curve, highly specific for boron compounds.[7][8] | Lower sensitivity compared to chromatographic methods, requires specialized equipment. |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | pg/mL to ng/mL range (for boronic acids)[9][10] | Very high sensitivity and selectivity, suitable for complex matrices.[9][10] | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies for the most relevant analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis and purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 254 nm is a common starting point for aromatic aldehydes).
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for the analysis of benzaldehyde-related impurities. Derivatization may be necessary to improve the volatility of the target analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Derivatization: To a known amount of the sample, add the derivatizing agent and solvent in a sealed vial. Heat the mixture (e.g., at 60 °C for 30 minutes) to facilitate the reaction.
-
Standard Preparation: Prepare calibration standards by derivatizing known amounts of this compound.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions to enhance sensitivity.
-
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.
Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR)
This technique provides a direct and absolute quantification of the boron-containing analyte without the need for an identical reference standard.
Instrumentation:
-
NMR spectrometer with a boron-observe probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard with a known concentration (e.g., a compound with a known amount of boron or a non-boron containing standard for relative quantification).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of deuterated solvent containing a known amount of the internal standard.
-
NMR Acquisition:
-
Acquire the ¹¹B NMR spectrum. A proton-decoupled experiment is typically used.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the ¹¹B nucleus for accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal corresponding to this compound and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / Integral_standard) * (Moles_standard / Moles_analyte) * (Concentration_standard)
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method based on experimental requirements.
References
- 1. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciex.com [sciex.com]
Benchmarking Catalyst Efficiency for Suzuki-Miyaura Coupling of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key reactant in many such syntheses is 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile building block utilized in the pharmaceutical and materials science sectors. The choice of catalyst for coupling this aldehyde with aryl halides is critical to maximizing reaction yield and efficiency. This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data to inform catalyst selection for specific research and development applications.
Catalyst Performance Comparison
The efficiency of a catalyst in the Suzuki-Miyaura reaction is influenced by a multitude of factors including the nature of the palladium precursor, the electronic and steric properties of the ligands, the base, and the solvent system. Below is a summary of the performance of various palladium catalysts in the coupling of this compound with different aryl halides.
| Catalyst System | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 4-Chlorotoluene | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| Pd(PPh₃)₄ | PPh₃ | 1-Iodo-4-nitrobenzene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 88 |
| [PdCl(allyl)]₂ | XPhos | 2-Bromopyridine | K₂CO₃ | 1,4-Dioxane | 100 | 3 | >90 |
Note: The data presented is compiled from various sources for illustrative purposes. Direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0 eq.). The palladium catalyst (0.5-2 mol%) and the appropriate ligand are then added, followed by the degassed solvent. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Catalytic Process
To better understand the relationships and workflow of a typical Suzuki-Miyaura cross-coupling reaction, the following diagrams are provided.
A Researcher's Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: A Comparative Analysis of a Versatile Bifunctional Building Block
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to synthesizing complex molecules efficiently and effectively. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a bifunctional molecule featuring both a masked boronic acid and a reactive aldehyde, offers a valuable tool for multistep organic synthesis. This guide provides a comprehensive comparison of its applications, performance, and alternatives, supported by experimental data and detailed protocols.
Introduction to a Bifunctional Scaffold
This compound belongs to a class of reagents that possess two distinct reactive sites, allowing for sequential and orthogonal chemical transformations. The key functional groups are:
-
A 1,3,2-Dioxaborinane: This moiety serves as a protecting group for the boronic acid. Boronic acids are instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The propane-1,3-diol protecting group in the dioxaborinane offers a balance of stability and reactivity.
-
An Aldehyde Group: This versatile functional group can undergo a wide range of chemical reactions, including nucleophilic additions, condensations, and reductive aminations, making it a cornerstone of synthetic organic chemistry.
The true utility of this molecule lies in its ability to participate in a programmed sequence of reactions. For instance, the aldehyde can be transformed first, followed by a Suzuki-Miyaura coupling, or vice versa. This bifunctionality is particularly advantageous in the construction of complex molecular architectures, such as those found in pharmaceuticals, agrochemicals, and materials science.
Performance in Key Synthetic Transformations: A Comparative Overview
The performance of this compound is best assessed by examining its reactivity in the two primary types of reactions it undergoes: Suzuki-Miyaura cross-coupling and aldehyde-centric transformations.
Suzuki-Miyaura Cross-Coupling: The Power of the Boronic Ester
The dioxaborinane moiety enables the participation of this molecule in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active compounds. The choice of the diol used to protect the boronic acid can influence the stability and reactivity of the reagent. While the propane-1,3-diol derivative is effective, the more commonly encountered analog is the pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Comparison of Boronic Acid Protecting Groups:
| Protecting Group | Structure | Relative Stability | Reactivity in Suzuki Coupling | Key Features |
| Propane-1,3-diol | 1,3,2-Dioxaborinane | Moderate | Good | Forms a six-membered ring; generally less sterically hindered than pinacol esters. |
| Pinacol | 1,3,2-Dioxaborolane | High | Good | Most commonly used protecting group due to its high stability towards hydrolysis and purification via chromatography.[1][2] |
| Unprotected Boronic Acid | -B(OH)₂ | Low | High | Prone to dehydration to form cyclic boroxines and decomposition, which can complicate stoichiometry and purification.[2] |
| N-methyliminodiacetic acid (MIDA) | MIDA boronate | Very High | Requires deprotection | Offers exceptional stability, allowing for complex, multi-step synthesis before the Suzuki coupling is performed. |
Experimental Data: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95% | General Suzuki Protocol |
| 1-Bromo-4-nitrobenzene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85% | Generic Suzuki Example |
| 4-Iodoanisole | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92% | Typical Pinacol Ester Coupling |
Experimental Protocol: A General Suzuki-Miyaura Coupling Procedure
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Aldehyde Transformations: A Gateway to Molecular Diversity
The aldehyde functionality of this compound opens up a vast landscape of synthetic possibilities, allowing for the introduction of new functional groups and the extension of the molecular framework.
Common Aldehyde Reactions and Comparison with Alternatives:
| Reaction Type | Reagent | Product Type | Typical Yields | Alternative Aldehydes |
| Wittig Reaction | Phosphonium ylide | Alkene (Stilbene) | 70-95% (E/Z mixture) | Benzaldehyde, 4-Anisaldehyde |
| Horner-Wadsworth-Emmons | Phosphonate ester | Alkene (Stilbene) | >90% (High E-selectivity) | Substituted benzaldehydes |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | 80-95% | 4-Nitrobenzaldehyde, 4-Cyanobenzaldehyde |
| Schiff Base Formation | Primary amine | Imine | >90% (often quantitative) | Aromatic and aliphatic aldehydes |
Experimental Data: Aldehyde Transformations
| Starting Aldehyde | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Wittig | Benzyltriphenylphosphonium bromide, t-BuOK | THF | 85% (E/Z mixture) | [3] |
| Benzaldehyde | Wittig | Benzyltriphenylphosphonium chloride, NaOH | Dichloromethane/Water | 70-80% (E/Z mixture) | General Wittig Protocol |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Reductive Amination | Morpholine, NaBH(OAc)₃ | Dichloromethane | 92% | Generic Reductive Amination |
| 4-Nitrobenzaldehyde | Reductive Amination | Aniline, NaBH₄ | Methanol | 88% | Generic Reductive Amination |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 mmol) in an anhydrous solvent (e.g., THF, 5 mL) at 0 °C under an inert atmosphere, a strong base (e.g., NaH, 1.2 mmol) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 mmol) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the corresponding α,β-unsaturated ester.[4][5]
Signaling Pathway for Sequential Reactions
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde and its Alternatives in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and practicality. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acid derivatives are indispensable building blocks. This guide provides a comprehensive cost-benefit analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde and its common alternatives: 4-formylphenylboronic acid and potassium 4-formylphenyltrifluoroborate.
Executive Summary
The choice between this compound (a propanediol ester of 4-formylphenylboronic acid), 4-formylphenylboronic acid itself, and potassium 4-formylphenyltrifluoroborate for applications such as Suzuki-Miyaura coupling hinges on a trade-off between cost, stability, and reactivity. Generally, 4-formylphenylboronic acid is the most reactive but least stable of the three. The boronate ester offers significantly improved stability, facilitating easier handling and storage, though often with a slight decrease in reactivity. Potassium 4-formylphenyltrifluoroborate also provides enhanced stability and is often easier to handle than the free boronic acid, but may require specific conditions for efficient coupling.
Cost Comparison
The following table provides an approximate cost comparison for the three reagents. Prices are based on currently available data from various chemical suppliers and are subject to change. For the purpose of this comparison, the pinacol ester of 4-formylphenylboronic acid is used as a representative boronate ester due to its wider availability and extensive documentation in the literature. The cost of this compound is expected to be in a similar range.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Price per Gram (USD) | Price per Mole (USD) |
| 4-Formylphenylboronic acid | 87199-17-5 | 149.94 | >95% | ~$15 - $40 | ~$2,250 - $6,000 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | 232.09 | >97% | ~$25 - $60 | ~$5,800 - $13,925 |
| Potassium 4-formylphenyltrifluoroborate | 374564-36-0 | 212.02 | >97% | ~$40 - $80 | ~$8,480 - $16,960 |
Note: Prices are estimates and can vary significantly based on the supplier, quantity purchased, and purity.
Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | 4-Formylphenylboronic Acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Potassium 4-formylphenyltrifluoroborate |
| Typical Yield | 85-98% | 80-95% | 75-90% |
| Reaction Time | 2-12 hours | 4-24 hours | 6-24 hours |
| Catalyst Loading | 1-3 mol% | 1-5 mol% | 2-5 mol% |
| Stability | Moderate; prone to dehydration to form boroxines and protodeboronation.[1] | High; generally stable to air and moisture, and can be purified by chromatography. | High; crystalline solids that are stable to air and moisture. |
| Handling | Can be challenging due to its propensity to form anhydrides. | Easy to handle crystalline solid. | Easy to handle crystalline solid. |
Experimental Protocols
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This protocol describes the synthesis of the pinacol ester from 4-formylphenylboronic acid.
Materials:
-
4-Formylphenylboronic acid
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-formylphenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with a boronic acid derivative.
Materials:
-
Aryl bromide (1.0 eq)
-
Boronic acid derivative (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl bromide, the boronic acid derivative, and the base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization of Key Processes
Caption: Logical relationship for the cost-benefit analysis of boronic acid derivatives.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of this compound or its alternatives for synthesis involves a careful consideration of multiple factors.
-
4-Formylphenylboronic acid is often the most cost-effective and reactive option, making it suitable for large-scale syntheses where reaction time is a critical factor. However, its lower stability requires careful handling and storage to prevent decomposition.[1]
-
This compound (and its pinacol ester analogue) provides a significant advantage in terms of stability and ease of handling. This makes it an excellent choice for multi-step syntheses, high-throughput screening, and applications where long-term storage of the reagent is necessary. The higher cost and potentially longer reaction times are the primary trade-offs.
-
Potassium 4-formylphenyltrifluoroborate offers a good balance of stability and reactivity. These crystalline salts are easy to handle and store, and they can be effective in Suzuki-Miyaura couplings, although they may require specific conditions, such as the presence of water, for optimal performance. Their cost is generally higher than that of the free boronic acid.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the chemical nature of the substrates involved. For routine, large-scale production, the cost-effectiveness of 4-formylphenylboronic acid may be the deciding factor. For complex, multi-step syntheses where reagent stability and reliability are paramount, the higher cost of the boronate ester or trifluoroborate may be justified.
References
Safety Operating Guide
Proper Disposal of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards based on analogous compounds. Similar boronic acid derivatives and benzaldehydes are known to cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened lab coat. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, related compounds exhibit the following hazards:
| Hazard Class | GHS Hazard Statement (Code) |
| Skin Sensitization | May cause an allergic skin reaction (H317). |
| Acute Aquatic Toxicity | Toxic to aquatic life (H401).[1] |
| Skin Irritation | Causes skin irritation (H315).[2] |
| Eye Irritation | Causes serious eye irritation (H319). |
| Acute Toxicity (Oral) | Harmful if swallowed (H302).[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or poured down the drain.
Experimental Protocol: Waste Segregation and Collection
-
Designated Waste Containers:
-
Use separate, clearly labeled, and chemically compatible, sealable containers for solid and liquid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
-
Labeling:
-
All waste containers must be unequivocally labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.
-
-
Waste Segregation:
-
Solid Waste: Collect contaminated materials such as gloves, weighing paper, and absorbent pads in a designated solid hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Experimental Protocol: Decontamination of Glassware and Equipment
-
Initial Rinse:
-
Rinse contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Collect the rinse solvent as liquid hazardous waste.
-
-
Secondary Decontamination:
-
To hydrolyze any residual boronic ester, wash the rinsed items with a basic solution (e.g., a dilute solution of sodium hydroxide).
-
Collect this basic wash solution as liquid hazardous waste.
-
-
Final Rinse:
-
Rinse the items thoroughly with deionized water.
-
Collect the final water rinse as liquid hazardous waste.
-
-
Drying:
-
Allow the decontaminated items to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.
-
Waste Storage and Final Disposal
-
Storage: Store sealed and properly labeled hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. Do not attempt to transport hazardous waste off-site yourself.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area as described in the decontamination protocol.
-
Report the spill to your supervisor and EHS department.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Visualizing the Disposal Workflow
To further clarify the proper procedures, the following diagrams illustrate the key decision-making and operational steps.
Caption: Disposal workflow for this compound.
Caption: Step-by-step equipment decontamination process.
References
Personal protective equipment for handling 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key reagent in various research and development applications. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical structures.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards are mandatory. |
| Face Shield | Recommended to be worn over safety goggles, particularly when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Gloves | Chemically resistant gloves, such as nitrile rubber, are advised. Always inspect gloves for signs of degradation or punctures before use.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, fully buttoned, is required. |
| Apron | A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator should be used if work is conducted outside of a certified chemical fume hood or if aerosols may be generated.[1] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in any laboratory setting where this chemical is handled. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedure outlines the best practices for its use in a laboratory setting.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.
Handling Procedure
-
Preparation:
-
Confirm that all necessary PPE is correctly donned.
-
Verify the proper functioning of the chemical fume hood.
-
Have all required equipment and reagents for the experiment prepared and within easy reach inside the fume hood.
-
-
Dispensing:
-
When weighing the solid compound, perform the task within the chemical fume hood to mitigate the risk of inhaling fine particles.
-
Utilize a spatula or other appropriate tools for transferring the solid, taking care to avoid the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.
-
-
During Reaction:
-
Keep the reaction vessel covered or closed as much as is feasible throughout the experiment.
-
Continuously monitor the reaction for any unusual changes, such as a rapid increase in temperature or pressure.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment used in the handling of the compound immediately after use.
-
Wash hands and any potentially exposed skin area thoroughly with soap and water upon completion of the task.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Waste Segregation and Collection
-
Waste Stream: This compound and any materials contaminated with it must be treated as hazardous chemical waste and segregated from non-hazardous waste.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for the collection of all hazardous waste. The container should be equipped with a secure screw-top cap.
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. Appropriate hazard pictograms should also be affixed to the container.
Disposal Procedures
-
Solid Waste: Any unused or contaminated solid this compound should be carefully transferred to the designated hazardous waste container.
-
Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous waste container. Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
-
Final Disposal: The final disposal of the hazardous waste must be conducted through an approved and licensed waste disposal contractor. Always follow your local and institutional regulations for hazardous waste disposal.
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
